Jasminoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O13 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9+/t16-,18+,21+,22-,23+,25-,26-/m0/s1 |
InChI Key |
JGHUOJAZXGSFRI-UPJNDMORSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Jasminoside: Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside is a secoiridoid glucoside, a class of natural compounds that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities and associated signaling pathways, offering valuable insights for researchers and professionals in drug development.
Natural Sources of this compound
This compound and its various analogues have been isolated from several plant species, primarily within the genera Jasminum (Jasmine) and Gardenia. These plants have a long history of use in traditional medicine, and modern phytochemical analysis has identified this compound as one of their key constituents.
The primary natural sources of this compound include:
-
Jasminum Species: Various species of jasmine are prominent sources of this compound and its derivatives. Notably, Jasminum polyanthum is the plant from which this compound was first isolated. Other species reported to contain this compound and related compounds include Jasminum amplexicaule, Jasminum lanceolarium, Jasminum elongatum, and Chrysojasminum floridum.[1] The leaves and stems of these plants are typically the parts used for extraction.
-
Gardenia Species: The fruit of Gardenia jasminoides is a rich source of a variety of this compound analogues, including this compound A, B, C, G, H, I, J, K, M, P, Q, R, S, and T.[2][3][4][5] This plant is widely used in traditional Chinese medicine, and its chemical constituents have been extensively studied.
While the presence of this compound in these plants is well-documented, quantitative data on its yield can vary depending on the plant part, geographical location, and extraction method. The table below summarizes the known natural sources of this compound and its analogues.
| Plant Species | Plant Part | Isolated this compound Analogues |
| Jasminum polyanthum | Leaves | This compound |
| Jasminum amplexicaule | Leaves and Stems | This compound |
| Jasminum lanceolarium | Leaves and Stems | This compound |
| Jasminum elongatum | Not specified | This compound |
| Chrysojasminum floridum | Not specified | This compound |
| Gardenia jasminoides | Fruit | This compound A, B, C, G, H, I, J, K, M, P, Q, R, S, T |
Discovery of this compound
The initial discovery of this compound is attributed to the work of Shen and Chen in 1984. They successfully isolated and elucidated the structure of this novel secoiridoid glucoside from the leaves of Jasminum polyanthum. Their pioneering work laid the foundation for subsequent research into this class of compounds. Following this initial discovery, numerous other research groups have identified and characterized a wide array of this compound derivatives from various plant sources, particularly from the fruits of Gardenia jasminoides.
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of meticulous experimental procedures. The following sections provide a detailed overview of the key methodologies employed.
General Experimental Workflow for Isolation and Purification
The isolation of this compound typically follows a multi-step process designed to separate the compound of interest from the complex mixture of phytochemicals present in the plant material.
1. Plant Material Collection and Preparation:
-
Fresh or air-dried plant material (leaves, stems, or fruits) is collected.
-
The material is ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.
-
The extraction process is often repeated multiple times to ensure maximum yield.
3. Filtration and Concentration:
-
The resulting extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
4. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound and its glycosidic analogues are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
5. Column Chromatography:
-
The enriched fraction is subjected to column chromatography for further purification.
-
Commonly used stationary phases include silica gel and Sephadex LH-20.
-
A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is employed to separate the compounds based on their polarity.
6. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified by preparative HPLC using a C18 column.
-
A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.
-
The elution is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.
7. Purity Assessment:
-
The purity of the isolated this compound is assessed by analytical HPLC.
Structural Elucidation
The definitive identification of this compound and its analogues relies on a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.
-
¹H NMR provides information about the protons in the molecule, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire structure.
Biological Activities and Signaling Pathways
Recent studies have begun to uncover the potential biological activities of this compound, with a particular focus on its anti-inflammatory and neuroprotective effects. While research is ongoing, preliminary evidence suggests that this compound may exert its effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. The proposed mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
1. Inhibition of Nitric Oxide (NO) Production:
-
Several this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] Overproduction of NO is a hallmark of inflammation.
2. Modulation of NF-κB and MAPK Signaling Pathways:
-
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a crucial role in the expression of pro-inflammatory genes. While direct evidence for this compound's effect on these pathways is still emerging, the inhibition of NO production suggests a potential interaction.
Neuroprotective Effects
Preliminary research also points towards the neuroprotective potential of this compound and related secoiridoid glucosides. The proposed mechanisms involve the protection of neuronal cells from oxidative stress and inflammation-induced damage. The modulation of signaling pathways such as the Nrf2/HO-1 and CREB-BDNF pathways, which are critical for cellular antioxidant defense and neuronal survival, is an active area of investigation for many phytochemicals with neuroprotective properties.
Conclusion
This compound represents a promising class of natural compounds with significant potential for therapeutic applications. Its presence in various species of Jasminum and Gardenia makes these plants valuable resources for its isolation. While the initial discovery of this compound dates back several decades, research into its biological activities and underlying mechanisms of action is a rapidly evolving field. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound and its derivatives. Further investigation into quantitative analysis from various sources, detailed elucidation of its signaling pathway interactions, and preclinical and clinical studies are warranted to translate the therapeutic promise of this compound into tangible health benefits.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound I (NP0033835) [np-mrd.org]
- 3. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Chemical constituents from the fruit of Gardenia jasminoides and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Chemical Properties of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical and biological properties of Jasminoside (CAS No. 82451-18-1), an iridoid glycoside found in plant species such as Gardenia jasminoides and Jasminum lanceolarium.[1][2] The information compiled herein is intended to support research and development efforts in pharmacology and biochemistry.
Core Chemical Properties
This compound is a complex natural product belonging to the iridoid class of compounds.[1] Its fundamental chemical identifiers and properties are crucial for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 82451-18-1 | [1][3] |
| Molecular Formula | C₂₆H₃₀O₁₃ | [1][2][3] |
| Molecular Weight | 550.5 g/mol | [1][2][3] |
| Exact Mass | 550.16864101 Da | [2] |
| IUPAC Name | (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | [2] |
| Type of Compound | Iridoid Glycoside | [1] |
Physicochemical Properties and Storage
This compound is typically supplied as a powder with a purity exceeding 98%.[1]
-
Appearance : Powder.[1]
-
Solubility : It is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]
-
Storage : For long-term stability, this compound should be stored in a desiccated state at -20°C.[1]
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of this compound and related compounds from natural sources involve a combination of extraction, chromatographic, and spectroscopic techniques.
3.1. Extraction and Isolation
The extraction of iridoid glycosides like this compound from plant material, such as the fruits of Gardenia jasminoides, is typically achieved through solvent extraction methods.[4]
-
Solvent Extraction : Plant tissues are extracted with solvents like methanol and ethyl acetate.[5] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to improve efficiency.[4]
-
Purification : The crude extract undergoes further purification using various column chromatography techniques.[1] A common method involves enrichment with C18 cartridges, where compounds are separated based on polarity. For instance, a sequential elution with increasing concentrations of methanol in water (e.g., 40% methanol followed by 60% methanol) can effectively separate different classes of compounds.[5] High-speed counter-current chromatography (HSCCC) has also been noted as an effective method for purifying glycosides from plant extracts.[6]
3.2. Structural Characterization
The definitive structure of this compound is established using modern spectroscopic methods.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and elemental composition of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR techniques are employed to elucidate the complex chemical structure and stereochemistry of the molecule.[1][7]
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the isolated compound, often with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[1]
Biological Activity and Signaling Pathways
This compound is primarily investigated for its potential anti-inflammatory and immunomodulatory activities.[3] Research on extracts from Gardenia jasminoides, from which this compound is isolated, has pointed to the modulation of key inflammatory pathways.
4.1. Anti-inflammatory Effects
Compounds isolated from Gardenia jasminoides have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[1][7] Overproduction of NO is a hallmark of inflammatory conditions. The anti-inflammatory mechanism of extracts containing iridoids has been linked to the suppression of signaling pathways such as the JNK MAP kinase pathway.[8] This suggests that this compound may exert its anti-inflammatory effects by modulating pro-inflammatory cytokine production and downstream signaling cascades.[3][9]
4.2. Immunosuppressive Activity
Certain iridoids isolated from the fruits of Gardenia jasminoides have shown significant inhibition of IL-2 (Interleukin-2) secretion in activated human peripheral blood T cells.[1] IL-2 is a critical cytokine for T-cell proliferation and the adaptive immune response. This finding indicates a potential immunosuppressive role for compounds within this class.
4.3. Experimental Protocol: Nitric Oxide Inhibition Assay
The evaluation of the anti-inflammatory activity of this compound often involves measuring its ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, upon stimulation with LPS.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[10][11]
-
Treatment : The cells are pre-treated with various concentrations of this compound (dissolved in a vehicle like DMSO) for a short period (e.g., 30 minutes to 2 hours).[10][11]
-
Stimulation : Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. The cells are then incubated for an extended period (e.g., 20-24 hours).[10][11]
-
Quantification of Nitrite : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12] This reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (e.g., at 540-570 nm).[10][13] The quantity of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Cell Viability : A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[11]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for screening the anti-inflammatory bioactivity of this compound.
References
- 1. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 82451-18-1 | HDA45118 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents from the fruit of Gardenia jasminoides and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Jasminoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside, is a natural compound found in various plant species, notably in the genus Jasminum and Gardenia. Iridoids are a class of secondary metabolites known for their diverse and significant pharmacological properties. Preliminary research suggests that extracts containing this compound possess a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the methodologies used to screen for these potential therapeutic properties of this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to design and execute preliminary biological activity screenings of this promising natural compound.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic candidates.
Data Presentation: Anti-inflammatory Activity of this compound-Containing Extracts
While specific data for isolated this compound is limited in publicly available literature, studies on extracts from plants known to contain this compound provide preliminary evidence of anti-inflammatory potential. The following table summarizes representative data from such studies. It is important to note that these values reflect the activity of a complex mixture of phytochemicals and not solely that of this compound.
| Plant Source | Extract Type | Assay | Target | IC50 / Inhibition | Reference |
| Gardenia jasminoides | Methanolic Extract | Red Blood Cell Membrane Stabilization | Hemolysis | 66.7% inhibition at 1000 µg/mL | [1] |
| Jasminum grandiflorum | Methanolic Extract | Acetic Acid-Induced Ulcerative Colitis (in vivo) | Pro-inflammatory Cytokines (IFNγ, TNFα, IL-6, IL-1) | Significant reduction | [2] |
| Jasminum lanceolarium | 70% EtOH-H2O Extract | Carrageenan-Induced Paw Edema (in vivo) | Edema | Higher effect than indomethacin at 400 mg/kg | [3] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay is a standard method for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Test compound (this compound)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.
Visualization: Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of iridoid glycosides, which involves the inhibition of the NF-κB signaling pathway.
References
An In-depth Technical Guide to Jasminosides (A, B, G, N, S) for Researchers and Drug Development Professionals
Introduction
Jasminosides are a class of iridoid glycosides, naturally occurring compounds found predominantly in plants of the Gardenia and Jasminum genera. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of Jasminosides A, B, G, N, and S, focusing on their chemical properties, biological activities, and putative mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Jasminosides A, B, G, N, and S is presented in Table 1. This information is crucial for understanding their structure-activity relationships and for the design of future studies.
| Jasminoside | Molecular Formula | Molecular Weight ( g/mol ) | Botanical Source (Primarily) |
| This compound A | C26H30O13[1] | 550.5[1] | Jasminum species |
| This compound B | C16H26O8[2][3] | 346.376[2][3] | Gardenia jasminoides[2] |
| This compound G | Not explicitly found | Not explicitly found | Gardenia jasminoides[4] |
| This compound N | C22H38O11[5] | 478.53[5] | Jasminum species[5] |
| This compound S | C22H36O12 | 492.5 | Gardenia jasminoides |
| This compound H | C22H36O12[6] | 492.5[6] | Gardenia jasminoides[6] |
Biological Activities and Quantitative Data
| This compound | Biological Activity | Quantitative Data (IC50, etc.) | Reference |
| This compound A | Not explicitly found | Data not available | |
| This compound B | Potential Cytotoxicity (inferred from related compounds) | Data not available for this compound B. (-)-vitisin B, a resveratrol tetramer, showed significant inhibition of HL-60 leukemia cell proliferation in a dose-dependent manner.[7] | [7] |
| This compound G | Anti-inflammatory (inferred from plant extracts) | Data not available | [4] |
| This compound N | Anti-inflammatory, Antioxidant | Data not available | [5] |
| This compound S | Anti-inflammatory (Nitric Oxide Inhibition) | Not explicitly quantified in the available study. The study evaluated its inhibitory effect on nitric oxide production but did not provide an IC50 value. |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of each specific this compound are often proprietary or not fully disclosed in the literature. However, based on common methodologies for similar natural products, the following general protocols can be adapted.
Isolation and Purification of Jasminosides
A general workflow for the isolation of Jasminosides from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.
Nitric Oxide (NO) Inhibition Assay
This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 105 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test this compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce NO production, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Capacity Assays
Several methods can be employed to determine the antioxidant capacity of Jasminosides.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is measured by the decrease in absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
Signaling Pathways
Direct evidence for the specific signaling pathways modulated by each individual this compound is limited. However, based on the known anti-inflammatory and antioxidant activities of Gardenia jasminoides extracts, we can infer potential pathways that these compounds may influence.
Inferred Anti-inflammatory Signaling Pathway
Extracts of Gardenia jasminoides have been shown to inhibit the production of pro-inflammatory mediators.[8] A plausible mechanism for the anti-inflammatory effects of Jasminosides involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
Inferred Antioxidant and Cellular Protection Pathway
The antioxidant properties of Jasminosides may be attributed to their ability to scavenge reactive oxygen species (ROS) and potentially upregulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.
Jasminosides represent a promising class of natural compounds with potential therapeutic applications. While research into the specific biological activities and mechanisms of action of individual Jasminosides (A, B, G, N, and S) is still in its early stages, the available evidence from studies on their source plant extracts suggests significant anti-inflammatory and antioxidant potential. This guide provides a foundational understanding of these compounds, highlighting the need for further research to elucidate their specific pharmacological profiles and to unlock their full therapeutic potential. The provided experimental frameworks and inferred signaling pathways offer a starting point for future investigations in this exciting area of natural product drug discovery.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 214125-04-9 | this compound B [phytopurify.com]
- 3. usbio.net [usbio.net]
- 4. In vivo anti-inflammatory and anti-nociceptive activities, and chemical constituents of essential oil from the leaf of Gardenia jasminoides J. Ellis (Rubiaceae) [journals.iau.ir]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound H | C22H36O12 | CID 102596096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of (-)-vitisin B in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
initial investigations into the therapeutic potential of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside found in various species of the Jasminum genus, has emerged as a compound of significant interest in the field of phytotherapeutics. Preliminary investigations have illuminated its potential across a spectrum of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the initial research into the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Bioactivity of this compound
The therapeutic potential of this compound is underscored by its performance in various in vitro assays. The following tables summarize the available quantitative data on its antioxidant and anti-inflammatory activities, providing a comparative overview of its efficacy.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) |
| Jasminum sp. Ethanolic Extract | DPPH Radical Scavenging | Varies by species | Ascorbic Acid | Not specified |
| Geniposide | DPPH Radical Scavenging | Not specified | Not specified | Not specified |
| Various Plant Extracts | DPPH Radical Scavenging | 18.26 - 234.87 | Diclofenac | 86.75 |
| Various Plant Extracts | ABTS Radical Scavenging | 56.33 - 170.24 | Not specified | Not specified |
Note: Direct IC50 values for pure this compound in antioxidant assays are not consistently available in the reviewed literature. The data presented for Jasminum extracts provide an indication of the potential antioxidant capacity.
Table 2: Anti-inflammatory Activity of this compound and Related Iridoid Glycosides
| Compound/Extract | Assay | IC50 Value (µM) | Reference Compound | IC50 Value of Reference (µM) |
| Jaceosidin (a flavone, for comparison) | Nitric Oxide (NO) Production Inhibition in microglia | 27 ± 0.4 | Not specified | Not specified |
| Various Flavonoids | NO Production Inhibition in RAW264.7 cells | 7.6 - 49.3 | Not specified | Not specified |
| Limonoid Compounds | Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β, MCP-1) Inhibition in THP-1 cells | < 20 | Not specified | Not specified |
Experimental Protocols
Extraction and Isolation of this compound (General Protocol for Iridoid Glycosides)
This protocol describes a general method for the extraction and purification of iridoid glycosides, such as this compound, from plant material. This method can be adapted and optimized for specific plant species and target compounds.
a. Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times with fresh solvent.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
b. Fractionation:
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol (or another suitable solvent system) to separate the components. Collect fractions and monitor by thin-layer chromatography (TLC).
c. Purification by High-Performance Liquid Chromatography (HPLC):
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of iridoid glycosides.
-
Mobile Phase: A gradient of methanol and water is often employed. The gradient program should be optimized to achieve the best separation of the target compound. For example, a linear gradient from 20% to 80% methanol over 40 minutes.
-
Flow Rate: A typical flow rate for semi-preparative HPLC is 2-5 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the iridoid glycoside exhibits maximum absorbance (e.g., 240 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.
Signaling Pathways Modulated by this compound
Preliminary research suggests that the therapeutic effects of this compound are mediated through its interaction with key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. While direct evidence for this compound's interaction with this pathway is still emerging, many natural compounds with similar therapeutic profiles modulate PI3K/Akt signaling. It is plausible that this compound may activate this pathway to promote cell survival in healthy tissues or inhibit it in cancer cells to induce apoptosis.
Interaction with the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. Some natural compounds have been shown to modulate this pathway, suggesting a potential avenue for this compound's anticancer activity.
Conclusion and Future Directions
The initial investigations into the therapeutic potential of this compound reveal a promising natural compound with multifaceted biological activities. Its demonstrated antioxidant and potent anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway, warrant further in-depth study. The potential modulation of the PI3K/Akt and Wnt/β-catenin signaling pathways suggests that this compound may also hold promise in the realm of cancer therapeutics.
Future research should focus on several key areas to fully elucidate the therapeutic utility of this compound:
-
Comprehensive Bioactivity Profiling: Systematic screening of pure this compound in a wider range of antioxidant and anti-inflammatory assays is necessary to establish a definitive quantitative profile of its efficacy.
-
Mechanism of Action Studies: Detailed molecular studies are required to identify the direct binding partners of this compound within the NF-κB, PI3K/Akt, and Wnt/β-catenin pathways and to map its precise downstream effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammatory diseases and cancer are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of novel derivatives with enhanced potency and improved pharmacological properties.
This technical guide serves as a starting point for the scientific community to build upon the existing knowledge and to accelerate the research and development of this compound as a potential therapeutic agent for a variety of human diseases.
The Biosynthesis of Jasminoside in Jasminum and Gardenia Species: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Jasminoside, a secoiridoid glucoside found in species of the Jasminum and Gardenia genera, is a compound of increasing interest due to its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating data from genomic, transcriptomic, and metabolomic studies of Jasminum and Gardenia species. It details the key enzymatic steps, summarizes available quantitative data, outlines relevant experimental protocols for pathway elucidation, and presents visual representations of the biosynthetic and regulatory pathways.
Introduction
This compound belongs to the diverse class of secoiridoid natural products, which are derived from the monoterpenoid pathway. These compounds are characterized by a cleaved iridoid skeleton, often further decorated with sugar moieties and acyl groups. In Jasminum and Gardenia, these compounds contribute to the plant's defense mechanisms and have been investigated for various medicinal properties. The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the iridoid pathway before the characteristic secoiridoid scaffold is formed and subsequently modified. This guide synthesizes current research to present a detailed model of this complex biosynthetic network.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Iridoid Scaffold: Synthesis of the core iridoid structure from primary metabolism.
-
Cleavage to the Secoiridoid Core: Oxidative cleavage of the cyclopentane ring to form the secoiridoid backbone.
-
Tailoring and Functionalization: Glycosylation and acylation steps to produce the final this compound molecule.
Based on genomic and transcriptomic evidence from Jasminum sambac and Gardenia jasminoides, a putative pathway has been constructed (Figure 1).[1][2][3][4][5][6][7][8][9]
Stage 1: Formation of the Iridoid Scaffold
The pathway begins in the plastid with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP.
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by Geranyl Pyrophosphate Synthase (GPPS) to form GPP, the precursor for all monoterpenoids.
-
Formation of Geraniol: GPP is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.[5][7]
-
Hydroxylation of Geraniol: The cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) , hydroxylates geraniol to 8-hydroxygeraniol.
-
Oxidation to 8-oxogeranial: 8-hydroxygeraniol is then oxidized in two successive steps by an 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.[5]
-
Cyclization to Nepetalactol: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by Iridoid Synthase (ISY) . This reaction produces nepetalactol.[8]
-
Further Oxidations and Modifications: Nepetalactol undergoes a series of oxidations and other modifications, likely catalyzed by cytochrome P450s and other enzymes, to form intermediates such as 7-deoxyloganic acid.
Stage 2: Cleavage to the Secoiridoid Core
The conversion of the iridoid scaffold to the secoiridoid structure is a key step.
-
Formation of Loganin and Secologanin: Through a series of hydroxylation, methylation, and cleavage steps involving enzymes such as Loganic Acid O-methyltransferase (LAMT) and Secologanin Synthase (SLS) , a cytochrome P450 enzyme, the iridoid ring is cleaved to form secologanin, the central precursor to most secoiridoids.
Stage 3: Tailoring and Functionalization
The final steps involve the addition of glucose and an acyl group to the secoiridoid aglycone.
-
Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the secoiridoid aglycone, forming a secoiridoid glucoside.[5]
-
Acylation: An Acyltransferase , likely from the BAHD family, catalyzes the transfer of an acyl group (e.g., from cinnamoyl-CoA) to the glucose moiety to form the final this compound structure.[1]
Data Presentation: Quantitative Insights
Quantitative data on the biosynthesis of this compound is still emerging. The following tables summarize available data on gene expression from transcriptome studies in Jasminum sambac and metabolite concentrations in Gardenia jasminoides.
Table 1: Expression of Putative Biosynthesis Genes in Jasminum sambac
| Gene Family | Putative Function | Expression Level (FPKM/TPM) in Flowers | Reference |
| TPS | Terpene Synthase (e.g., GES) | High | [2][3][4][10] |
| CYP450 | Cytochrome P450 (e.g., G8H, SLS) | Moderate to High | [1][3] |
| 8-HGO | 8-hydroxygeraniol oxidoreductase | Moderate | [5] |
| ISY | Iridoid Synthase | Moderate | [8] |
| UGT | UDP-glycosyltransferase | Moderate to High | [5] |
| BAHD | Acyltransferase | Moderate | [1] |
Note: Expression levels are qualitative summaries from referenced transcriptome data. Specific FPKM/TPM values vary between studies and developmental stages.
Table 2: Iridoid Glycoside Content in Gardenia jasminoides Fruit
| Compound | Concentration Range (% dry weight) | Analytical Method | Reference |
| Geniposide | 2.0 - 6.0% | HPLC | [5][6] |
| Gardenoside | Variable, typically lower than geniposide | HPLC | [5][6] |
Note: this compound-specific concentration data is limited; geniposide and gardenoside are related and well-studied iridoid glycosides in Gardenia.
Experimental Protocols
This section provides generalized protocols for key experiments used in the elucidation of terpenoid biosynthetic pathways. These can be adapted for the specific study of this compound biosynthesis.
Protocol 1: Heterologous Expression and Enzyme Activity Assay for a Terpene Synthase (e.g., Geraniol Synthase)
-
Gene Cloning: Amplify the full-length coding sequence of the candidate GES gene from Jasminum or Gardenia cDNA using PCR. Clone the PCR product into an E. coli expression vector (e.g., pET-28a(+)).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.[11][12]
-
Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).
-
Add the purified enzyme (1-5 µg) to the buffer.
-
Start the reaction by adding the substrate, geranyl pyrophosphate (GPP), to a final concentration of 50 µM.
-
Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products.
-
Incubate at 30°C for 1-2 hours.
-
Vortex to extract the products into the organic layer.
-
Analyze the organic phase by GC-MS to identify and quantify the geraniol produced.[13][14][15][16]
-
-
Kinetic Analysis: To determine kinetic parameters (Kₘ, Vₘₐₓ), perform the assay with varying concentrations of GPP and measure the initial reaction velocity.
Protocol 2: Quantification of this compound by HPLC-MS/MS
-
Sample Preparation:
-
Freeze-dry and grind plant tissue (e.g., flower petals, leaves) to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing.
-
Centrifuge the extract to pellet debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[17][18][19][20][21]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over a suitable time (e.g., 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion ([M-H]⁻ or [M+formate]⁻) and product ions for this compound using a purified standard.
-
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extracts based on the peak area from the MRM chromatogram and the calibration curve.
Protocol 3: Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)
-
Vector Construction: Select a 200-400 bp fragment of the target gene (e.g., a candidate UGT or acyltransferase) that is specific to that gene. Amplify this fragment by PCR and clone it into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).[22][23][24][25][26][27]
-
Agroinfiltration: Transform the pTRV2-gene construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains. Grow liquid cultures of both strains. Mix the cultures in a 1:1 ratio in infiltration buffer.
-
Plant Infiltration: Infiltrate the Agrobacterium mixture into the leaves of young, actively growing Jasminum or Gardenia plants using a needleless syringe.
-
Phenotypic and Metabolic Analysis:
-
After 3-4 weeks, observe for any visible phenotypes.
-
Harvest tissues from silenced plants (identified, for example, by co-silencing of a visual marker like PDS) and control plants (infiltrated with empty pTRV2).
-
Confirm the knockdown of the target gene's transcript level using qRT-PCR.
-
Analyze the metabolite profile of the silenced and control plants using HPLC-MS/MS (Protocol 2) to determine the effect of gene silencing on this compound accumulation.
-
Visualizations of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Jasmonate Signaling and Regulation
Caption: Jasmonate signaling pathway regulating gene expression.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for gene function analysis in biosynthesis.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway in Jasminum and Gardenia is an ongoing field of research. While genomic and transcriptomic studies have provided a strong foundation by identifying a suite of candidate genes, the definitive functional characterization of each enzyme in the pathway remains a key objective. Future work should focus on the heterologous expression and biochemical characterization of the identified terpene synthases, cytochrome P450s, glycosyltransferases, and acyltransferases to confirm their specific roles. Furthermore, the use of gene silencing techniques like VIGS will be invaluable for in vivo validation of gene function.[22][23][24][25][26][27] A complete understanding of this pathway, including its regulation by signaling molecules like jasmonates, will ultimately enable the development of biotechnological platforms for the sustainable production of this compound and other valuable secoiridoids.[28][29][30][31]
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]
- 4. The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Terpene synthase gene family in Jasminum sambac var. Fuzhou bifoliatum: genome-wide analysis and expression pattern in response to methyl jasmonate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 13. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 18. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Virus-Induced Gene Silencing in Olive Tree (Oleaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Virus-Induced Gene Silencing in Olive Tree (Oleaceae) | Springer Nature Experiments [experiments.springernature.com]
- 26. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Regulation of Jasmonate-mediated Plant Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isolation and Characterization of Novel Jasminoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing novel jasminoside derivatives, with a focus on their potential as bioactive compounds. The content herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction to this compound Derivatives
This compound derivatives are a class of secoiridoid glucosides predominantly found in plants of the Jasminum genus (Oleaceae family). These compounds are of significant interest to the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. Their structural complexity and potent bioactivities make them promising candidates for the development of new therapeutic agents. This guide will delve into the practical aspects of isolating these valuable natural products, elucidating their structures, and understanding their mechanisms of action.
Isolation of Novel this compound Derivatives: A Case Study of Jasmoside
The isolation of this compound derivatives typically involves a multi-step process combining extraction, fractionation, and chromatography. A representative example is the isolation of Jasmoside from Jasminum humile, a known secoiridoid glucoside that has demonstrated significant cytotoxic activity against various cancer cell lines.
Experimental Protocol: Bio-guided Isolation of Jasmoside from Jasminum humile
This protocol is based on established methodologies for the isolation of secoiridoid glucosides from plant materials.[1][2]
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Jasminum humile are collected, air-dried, and ground into a fine powder.
-
Maceration: The powdered plant material (e.g., 1.3 kg) is extracted exhaustively with 95% ethanol at room temperature.[1][2]
-
Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
2.1.2. Bio-guided Fractionation
-
Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol.[2]
-
Bioactivity Screening: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., HepG-2, MCF-7, THP-1) using an MTT assay. The most active fractions (typically the ethyl acetate and n-butanol fractions for secoiridoid glucosides) are selected for further purification.[1][2]
2.1.3. Chromatographic Purification
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used, followed by ethyl acetate and methanol.
-
Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC, visualizing the spots under UV light and with a spray reagent (e.g., vanillin/sulfuric acid) to identify fractions containing the target compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound, Jasmoside.
Experimental Workflow for the Isolation of Jasmoside
Caption: A schematic overview of the bio-guided isolation of Jasmoside.
Characterization of Novel this compound Derivatives
The structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic techniques.
Experimental Protocol: Spectroscopic Characterization
3.1.1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).
-
Analysis: The sample is analyzed using an ESI-HRMS instrument to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the determination of the molecular formula.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR: A series of 2D NMR experiments are performed to establish the connectivity of atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
-
Data Presentation: Properties of Novel this compound Derivatives
The quantitative data for novel this compound derivatives are summarized below for easy comparison.
Table 1: Cytotoxicity of Jasmoside against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Jasmoside | HepG-2 (Liver Cancer) | 66.47[1][3] |
| MCF-7 (Breast Cancer) | 41.32[1][3] | |
| THP-1 (Leukemia) | 27.59[1][3] |
Table 2: Spectroscopic Data for a Representative Secoiridoid Glucoside from Jasminum species
| Technique | Data |
| HR-ESI-MS | Molecular Formula: C₂₆H₃₄O₁₄ (Determined from [M-H]⁻ ion) |
| ¹H NMR | Key Signals (δ ppm): Aromatic protons, olefinic protons, acetal protons, sugar moiety protons. |
| ¹³C NMR | Key Signals (δ ppm): Carbonyl carbons, aromatic carbons, olefinic carbons, acetal carbon, sugar moiety carbons. |
| 2D NMR | Key Correlations: HMBC correlations establishing the linkage between the aglycone and the glucose unit. |
Note: Specific chemical shifts and coupling constants would be detailed for a specific novel compound upon its full characterization.
Biological Activity and Signaling Pathways
This compound derivatives often exhibit their biological effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. Some natural compounds, including those structurally related to jasminosides, have been shown to inhibit this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, which in turn sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway by this compound Derivatives
Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.
Induction of Apoptosis
Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis by jasmonates can occur through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in cell death.
Induction of Apoptosis by this compound Derivatives
Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.
Conclusion
The isolation and characterization of novel this compound derivatives present a promising avenue for the discovery of new drug leads. The methodologies outlined in this guide provide a framework for researchers to systematically approach the discovery and elucidation of these complex natural products. The potent bioactivities of compounds like Jasmoside, coupled with a growing understanding of their mechanisms of action on critical signaling pathways, underscore the therapeutic potential of this class of molecules. Further research into the vast diversity of Jasminum species is likely to uncover more novel derivatives with unique and potent biological properties.
References
An In-depth Technical Guide to the Ethnobotanical Uses and Biological Activities of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside, a secoiridoid glycoside found predominantly in plant species of the Jasminum and Gardenia genera, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound, alongside a detailed exploration of its biological activities. This document summarizes quantitative data on its anti-inflammatory, antioxidant, and antimicrobial properties, presents detailed experimental protocols for key assays, and elucidates the molecular signaling pathways modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
For centuries, traditional medicine systems across the globe have utilized plants from the Jasminum (Jasmine) and Gardenia species for a wide array of therapeutic purposes. These plants are rich in a variety of bioactive phytochemicals, among which this compound has emerged as a compound of significant pharmacological interest. Ethnobotanical records indicate the use of these plants for treating inflammatory conditions, infections, and various other ailments, suggesting a strong historical basis for their medicinal properties.
This compound and its analogues are secoiridoid glucosides characterized by a complex chemical structure that contributes to their diverse biological activities. This guide will delve into the traditional uses of this compound-containing plants, providing a bridge to modern scientific investigation into the compound's specific pharmacological effects.
Ethnobotanical Uses of Plants Containing this compound
Plants rich in this compound, particularly from the Jasminum and Gardenia genera, have a long history of use in traditional medicine across Asia and Africa.
Jasminum Species:
Members of the Jasminum genus, commonly known as jasmine, are renowned for their fragrant flowers and medicinal properties. Various parts of these plants have been employed in folk medicine:
-
Jasminum grandiflorum : Traditionally, the leaves and flowers have been used to prevent and treat breast cancer.[1] The roots are utilized for conditions like paralysis, mental debility, and skin diseases, while the leaves are applied for dental ailments and wounds.[2] The flowers are also used for skin diseases, pruritus, and ulcers.[2]
-
Jasminum sambac : In traditional Asian medicine, the flowers have been used to treat diarrhea, fever, conjunctivitis, and abdominal pain.[3] It is also recognized for its expectorant, analgesic, and antiseptic properties.[4]
-
Jasminum auriculatum : In Ayurveda, Siddha, and Unani medicine, the roots are used for skin diseases, while the flowers are used to alleviate burning sensations.[5] The leaves, roots, and flowers are also known for their antiseptic qualities in treating ulcers and wounds.[5]
-
Jasminum officinale : This species has been traditionally used for its depurative, analgesic, diuretic, and antiseptic properties.[4] It is also used to treat gastrointestinal disorders, cough, and eye inflammation.[4]
-
Jasminum amplexicaule : The powdered twigs and leaves have been used as a febrifuge and for treating dysentery and diarrhea in China.[6]
Gardenia Species:
Gardenia species are also prominent in traditional medicine, with various parts of the plant being utilized for their therapeutic benefits.
-
Gardenia jasminoides : In Traditional Chinese Medicine (TCM), the fruit, known as Zhi Zi, is used to treat conditions such as fever, inflammation, jaundice, and hypertension.[7][8] It is believed to have properties that cool the blood and reduce excess heat.[7][8]
-
Gardenia ternifolia : In African traditional medicine, this plant is used to treat a wide range of ailments including malaria, hypertension, diabetes, cough, asthma, and rheumatism.[9]
-
Gardenia gummifera : This species has been traditionally used for its thermogenic, cardiotonic, and antiseptic properties.[10]
Biological Activities and Quantitative Data
While much of the initial research has focused on crude extracts of Jasminum and Gardenia species, studies are beginning to emerge that investigate the specific biological activities of isolated this compound. The primary activities of interest include anti-inflammatory, antioxidant, and antimicrobial effects.
Anti-inflammatory Activity
The traditional use of this compound-containing plants for inflammatory conditions is supported by modern scientific research. While specific IC50 values for isolated this compound are not yet widely available in the public domain, studies on related compounds and extracts provide valuable insights. For instance, the methanolic extract of Jasminum multiflorum leaves demonstrated anti-inflammatory properties with an IC50 value of 425 μg/mL in a protein denaturation assay.[5] Iridoid glycosides, the class of compounds to which this compound belongs, have shown significant anti-inflammatory activities, with some exhibiting IC50 values in the low µg/mL range in NF-κB assays.
Antioxidant Activity
The antioxidant potential of this compound-containing plants has been evaluated using various assays. The essential oil of Gardenia jasminoides exhibited an IC50 value of 19.05 µL/mL in a DPPH assay.[2] Extracts from the stems of Jasminum nervosum have also shown potent antioxidant activity.
Antimicrobial Activity
The antimicrobial properties of plants containing this compound are another area of active investigation. The essential oil of Gardenia jasminoides has demonstrated moderate antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 16.67 µg/mL against Pseudomonas aeruginosa and 26.67 µg/mL against E. coli and Staphylococcus aureus.[2] Jatamansone extract from Jasminum brevilobum has shown a very low MIC of 0.05 μg/mL against Staphylococcus aureus.[9]
Table 1: Summary of Quantitative Biological Activity Data for Extracts of this compound-Containing Plants and Related Compounds
| Plant/Compound Class | Assay | Target/Organism | Result (IC50/MIC) |
| Jasminum multiflorum leaf extract | Protein Denaturation Assay | - | 425 µg/mL[5] |
| Gardenia jasminoides essential oil | DPPH Antioxidant Assay | - | 19.05 µL/mL[2] |
| Gardenia jasminoides essential oil | Microdilution | Pseudomonas aeruginosa | 16.67 µg/mL[2] |
| Gardenia jasminoides essential oil | Microdilution | Escherichia coli | 26.67 µg/mL[2] |
| Gardenia jasminoides essential oil | Microdilution | Staphylococcus aureus | 26.67 µg/mL[2] |
| Jatamansone (Jasminum brevilobum) | Microdilution | Staphylococcus aureus | 0.05 µg/mL[9] |
| Jatamansone (Jasminum brevilobum) | Microdilution | Escherichia coli | 0.07 µg/mL[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and related compounds.
Isolation and Purification of this compound
The isolation of this compound typically involves chromatographic techniques. The following is a general protocol based on methods used for iridoid glycosides.
Diagram 1: General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from plant material.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol-water, using methods like maceration or soxhlet extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography. Macroporous adsorption resins followed by silica gel columns are commonly used. Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative HPLC to obtain the pure compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Diagram 2: Workflow for Nitric Oxide Inhibition Assay
Caption: A workflow diagram for the in vitro nitric oxide (NO) inhibition assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Diagram 3: Workflow for DPPH Radical Scavenging Assay
Caption: A workflow diagram illustrating the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: Solutions of this compound are prepared in methanol at various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or wells of a microplate, followed by the addition of different concentrations of the this compound solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against concentration.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Diagram 4: Workflow for MIC Determination by Broth Microdilution
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in the wells of a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Molecular Signaling Pathways
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The anti-inflammatory effects, in particular, are thought to be linked to the modulation of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Diagram 5: Hypothesized Inhibition of NF-κB Pathway by this compound
Caption: this compound may inhibit the NF-κB pathway by preventing IκBα degradation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPKs include ERK, JNK, and p38. The activation of these kinases is often upstream of NF-κB activation. This compound may also modulate the MAPK pathway by inhibiting the phosphorylation of one or more of these kinases.
Diagram 6: Potential Modulation of MAPK Pathway by this compound
Caption: this compound may exert anti-inflammatory effects by inhibiting MAPK activation.
Conclusion and Future Directions
This compound, a secoiridoid glycoside present in medicinally important plants of the Jasminum and Gardenia genera, demonstrates significant potential as a therapeutic agent. The long-standing ethnobotanical use of these plants for inflammatory and infectious conditions is now being validated by scientific research into the biological activities of their constituent compounds.
While preliminary data on the anti-inflammatory, antioxidant, and antimicrobial properties of extracts containing this compound are promising, further research is critically needed to elucidate the specific quantitative bioactivities of the isolated compound. Detailed investigations into its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial for understanding its therapeutic potential.
Future studies should focus on:
-
Quantitative Bioactivity of Isolated this compound: Determining the IC50 and MIC values of pure this compound in a range of relevant assays.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and infection.
-
Mechanism of Action: Utilizing techniques such as Western blotting and reporter gene assays to confirm the modulation of specific signaling pathways by this compound.
-
Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound affect its biological activity.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel therapeutic lead from a rich ethnobotanical heritage.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Profiling, Antioxidant and Antimicrobial Activities, and In Silico Evaluation of Gardenia jasminoides Essential Oil [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 8. youtube.com [youtube.com]
- 9. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Prediction of Jasminoside's Pharmacological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside, an iridoid glycoside found in species of the Jasminum and Gardenia genera, has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico workflow to predict and analyze the pharmacological targets of this compound. The methodologies outlined herein leverage a combination of ligand-based and structure-based computational approaches, including pharmacokinetic profiling, reverse pharmacophore mapping, molecular docking, and network pharmacology. Furthermore, this guide details the experimental protocols necessary for the validation of these in silico predictions.
Introduction
The "one-target, one-drug" paradigm in drug discovery is progressively being supplemented by a systems pharmacology approach, which considers the polypharmacological nature of bioactive compounds. Natural products, such as this compound, often exert their therapeutic effects by modulating multiple protein targets. In silico methods offer a time- and cost-effective strategy to navigate the complex interactome of such compounds, generating testable hypotheses for further experimental validation. This guide presents a structured, multi-step computational approach to systematically identify and characterize the potential pharmacological targets of this compound.
In Silico Prediction Workflow
The proposed workflow for predicting the pharmacological targets of this compound is a sequential process that integrates various computational tools and databases.
Phase 1: Ligand Preparation and Pharmacokinetic Profiling
The initial step involves obtaining the 2D and 3D structures of this compound and evaluating its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
2.1.1. Ligand Structure Acquisition
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound can be obtained from chemical databases such as PubChem. This string serves as the input for most web-based prediction tools.
-
PubChem CID for a common this compound: 101337663
-
Canonical SMILES: COC(=O)C[C@@H]\1C(=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)O[1]
2.1.2. ADMET Prediction
Web servers like SwissADME and pkCSM can be used to predict the pharmacokinetic properties of this compound. These predictions help in assessing the potential bioavailability and safety profile of the compound.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Tool Used |
| Molecular Weight | 550.5 g/mol | PubChem[1] |
| LogP (o/w) | -0.6 | PubChem[1] |
| Hydrogen Bond Donors | 5 | PubChem[1] |
| Hydrogen Bond Acceptors | 13 | PubChem[1] |
| Lipinski's Rule of Five | Yes (with some violations) | SwissADME |
| GI Absorption | High | pkCSM |
| BBB Permeability | Low | pkCSM |
| CYP2D6 Inhibitor | No | pkCSM |
| AMES Toxicity | Non-toxic | pkCSM |
Phase 2: Potential Target Identification
This phase employs ligand-based and pharmacophore-based approaches to identify potential protein targets for this compound.
2.2.1. Ligand-Based Target Prediction
Tools like SwissTargetPrediction utilize the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. The SMILES string of this compound is used as input to screen against a database of known ligands with annotated targets.
2.2.2. Pharmacophore-Based Target Prediction
PharmMapper is a web server that identifies potential targets by matching the pharmacophoric features of the query molecule (this compound) with a database of pharmacophore models derived from known protein-ligand complexes.[2][3]
Phase 3: Network Pharmacology and Pathway Analysis
The list of putative targets from Phase 2 is used to construct a protein-protein interaction (PPI) network and perform pathway enrichment analysis to understand the biological context of this compound's potential interactions.
2.3.1. Protein-Protein Interaction (PPI) Network Construction
The STRING database can be used to construct a PPI network of the predicted targets.[4] This network reveals functional associations between the targets and helps in identifying key hub proteins that may be central to this compound's mechanism of action.
2.3.2. KEGG Pathway and Gene Ontology (GO) Enrichment Analysis
The Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) databases are used to identify biological pathways and functions that are significantly enriched among the predicted targets. This analysis can provide insights into the potential therapeutic effects of this compound. For example, enrichment in pathways related to inflammation (e.g., NF-kappa B signaling pathway) or neurodegeneration would support its reported anti-inflammatory and neuroprotective activities.
Phase 4: Molecular Docking and Prioritization
Molecular docking is a structure-based method used to predict the binding affinity and interaction patterns of this compound with its high-priority predicted targets.
2.4.1. Molecular Docking Protocol
Software such as AutoDock Vina or PyRx can be used for molecular docking studies.[5] The general protocol involves:
-
Receptor Preparation: Downloading the 3D structure of the target protein from the Protein Data Bank (PDB) and preparing it by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Generating the 3D conformer of this compound and assigning rotatable bonds.
-
Docking Simulation: Running the docking algorithm to predict the binding pose and affinity of this compound within the active site of the target protein.
-
Analysis of Results: Visualizing the docked complex to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) and ranking the targets based on their binding energies.
Table 2: Hypothetical Molecular Docking Results for this compound with Top Predicted Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Tyr59, Tyr119, Gln61 |
| Glycogen Synthase Kinase-3 beta (GSK-3β) | 1Q5K | -10.1 | Val70, Arg141, Lys85 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.8 | Leu718, Met793, Asp855 |
Key Signaling Pathways
Based on the known activities of iridoid glycosides and the likely results of pathway enrichment analysis, the following signaling pathways are hypothesized to be modulated by this compound.
NF-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and is often dysregulated in cancer.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays. The following are standard protocols for validating the predicted targets and pathways of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a predicted target (e.g., COX-2).
Protocol:
-
Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), this compound (test compound), celecoxib (positive control), assay buffer, 96-well plate, plate reader.
-
Procedure: a. Prepare a serial dilution of this compound and the positive control. b. In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or control. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or fluorescence-based kit) at specific time points.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Signaling Pathway Assays
Objective: To confirm that this compound modulates a specific signaling pathway (e.g., NF-κB) in a cellular context.
Protocol:
-
Cell Line: Use a relevant cell line, such as RAW 264.7 macrophages for inflammation studies.
-
Reagents and Materials: Cell culture medium, this compound, lipopolysaccharide (LPS) to stimulate the NF-κB pathway, lysis buffer, antibodies for Western blotting (anti-p-IκBα, anti-IκBα, anti-p65), or a luciferase reporter assay kit.
-
Procedure (Western Blotting): a. Culture the cells to 80% confluency. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS for 30 minutes. d. Lyse the cells and collect the protein extracts. e. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. f. Probe the membrane with specific primary antibodies against phosphorylated and total IκBα and p65. g. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of key pathway proteins. A decrease in the p-IκBα/IκBα ratio would indicate inhibition of the NF-κB pathway.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the systematic prediction of this compound's pharmacological targets. By integrating ligand-based and structure-based computational methods with network pharmacology, it is possible to generate high-confidence hypotheses regarding the compound's mechanism of action. These predictions, however, must be considered preliminary until they are validated through rigorous experimental assays. The successful integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this compound and other natural products.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. PharmMapper Server - Database Commons [ngdc.cncb.ac.cn]
- 4. Network Pharmacology and Molecular Docking Suggest the Mechanism for Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pyrx.sourceforge.io [pyrx.sourceforge.io]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Jasminoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasminoside, a secoiridoid glucoside, is a bioactive compound found in various plant species, notably within the Jasminum and Gardenia genera. Its potential pharmacological activities have garnered interest in the scientific community, necessitating efficient methods for its extraction and isolation for further research and development. These application notes provide detailed protocols for various extraction and isolation techniques applicable to obtaining this compound from plant materials, primarily focusing on the leaves and flowers of Jasminum species.
Data Presentation: Comparison of Extraction Techniques
The efficiency of extracting this compound and related compounds is influenced by the chosen method and its operational parameters. While specific quantitative data for this compound yield across different extraction techniques is not extensively documented in a single source, the following table summarizes typical parameters and reported yields for related compounds or total extracts from relevant plant materials. This information serves as a valuable reference for selecting an appropriate extraction strategy.
| Extraction Technique | Plant Material | Solvent | Solvent-to-Solid Ratio | Temperature (°C) | Time | Yield | Reference Compound |
| Maceration | Gardenia jasminoides fruit powder | Water | 10:1 (mL/g) | 40 | 15 h | - | Geniposide |
| Soxhlet Extraction | Jasminum sambac flowers | 50% Methanol | 10:1 (mL/g) | Boiling point of solvent | 12 h | 210.56 ± 0.66 mg/g | Terpenoids |
| Ultrasound-Assisted Extraction (UAE) | Gardenia jasminoides fruit powder | Water | 30:1 (mL/g) | 70 | 30 min | 40.31 ± 1.14 mg/g | Geniposide |
| Power Ultrasound-Assisted Soxhlet Extraction (PUASE) | Jasminum sambac flowers | 50% Methanol | 10:1 (mL/g) | Boiling point of solvent | 12 h (with 15 min ultrasonic pre-treatment) | 343.27 ± 0.51 mg/g | Terpenoids |
| Microwave-Assisted Extraction (MAE) | Ginkgo biloba leaves | Ionic Liquid Solution | 30:1 (mL/g) | - (Power: 120-700 W) | 15 min | - | Flavonol glycosides |
| Supercritical Fluid Extraction (SFE) | Jasmine flower | Supercritical CO₂ | - | 52 | - | 12.18% (mg oil/100g dry flower) | Essential Oil |
| Mechanochemistry | Gardenia jasminoides fruit | 80% Ethanol | 5:1 (mL/g) | 75 | 5 min | 1.45% ± 0.108% | Gardenia Yellow |
Note: The yields presented are for the specified reference compounds or total extracts and may not be directly indicative of this compound yield. However, the operational parameters provide a strong starting point for method development.
Experimental Protocols
Section 1: Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., leaves, flowers) from a verified source. Proper botanical identification is crucial.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a laboratory oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction. Store the powdered material in an airtight, light-proof container at room temperature.
Section 2: Extraction Methodologies
Maceration is a simple and widely used technique for the extraction of plant constituents.
-
Weigh a desired amount of powdered plant material (e.g., 100 g).
-
Place the powder in a large, sealable container (e.g., a large glass jar or flask).
-
Add the extraction solvent (e.g., 80% methanol or ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the container and agitate the mixture to ensure thorough wetting of the plant material.
-
Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking.
-
After the maceration period, separate the extract from the solid residue by filtration through cheesecloth or a filter paper.
-
Wash the residue with a small volume of the fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Soxhlet extraction is a continuous extraction method that is more efficient than maceration.
-
Accurately weigh a sample of the powdered plant material (e.g., 20 g) and place it in a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with the appropriate extraction solvent (e.g., methanol or ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus (flask, Soxhlet extractor, and condenser).
-
Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material.
-
The chamber containing the thimble will slowly fill with the warm solvent. When the chamber is almost full, the solvent is siphoned back into the round-bottom flask.
-
This cycle is repeated multiple times (typically for 6-12 hours) until the solvent in the siphon tube runs clear, indicating that the extraction is complete.
-
After extraction, cool the apparatus and dismantle it.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to yield the crude extract.
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., water or an ethanol-water mixture) at the desired solvent-to-solid ratio (e.g., 30:1 v/w).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired extraction temperature (e.g., 70°C) and sonication time (e.g., 30 minutes). The frequency of the ultrasound is typically in the range of 20-40 kHz.
-
After the extraction is complete, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Place a weighed amount of the powdered plant material (e.g., 5 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at the desired ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature, and extraction time (e.g., 10-15 minutes).
-
After extraction, allow the vessel to cool to room temperature before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
Section 3: Isolation and Purification Protocols
Column chromatography is a widely used technique for the separation of compounds from a mixture.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Packing the Column: Pour the slurry into a glass column plugged with cotton wool or a sintered disc at the bottom. Allow the silica gel to settle uniformly without any air bubbles.
-
Adsorption of the Crude Extract: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent. In a separate flask, adsorb this dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading the Column: Carefully add the dried extract-silica gel mixture to the top of the packed column, creating a uniform, thin layer.
-
Elution: Begin the elution process by passing a mobile phase through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution. For example, a gradient could be:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
...
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
...
-
100% Methanol
-
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each).
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC analysis of iridoid glycosides is typically a mixture of chloroform, methanol, and water in appropriate ratios. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them to obtain the purified compound.
Prep-HPLC is a high-resolution technique used for the final purification of compounds.
-
Sample Preparation: Dissolve the partially purified this compound fraction (obtained from column chromatography) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed. A starting point could be a gradient from 10% methanol in water to 90% methanol in water over 30-40 minutes.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound shows maximum absorbance (this would need to be determined by UV-Vis spectroscopy of a crude extract).
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound using an automated fraction collector.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) or rotary evaporation to obtain pure, isolated this compound.
Mandatory Visualizations
Caption: General workflow for the extraction of this compound from plant material.
Caption: Workflow for the isolation and purification of this compound.
Application Notes and Protocols for the Chemical Synthesis of Jasminoside and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside is a secoiridoid glycoside found in various plants, including species of Jasminum and Gardenia.[1] Like other secoiridoids, it consists of a secoiridoid aglycone linked to a glucose molecule. The complex structure and potential biological activities of this compound and its analogues, such as anti-inflammatory and antioxidant effects, make them attractive targets for chemical synthesis.[2] This document provides an overview of the chemical properties of this compound and its analogues, along with a generalized protocol for the synthesis of a representative secoiridoid glycoside, based on established methods for this class of compounds. It is important to note that a specific, detailed total synthesis of this compound has not been widely reported in the public domain; therefore, the presented protocol is a representative example for the synthesis of a this compound analogue.
Chemical Properties of this compound and its Analogues
The chemical properties of this compound and several of its analogues are summarized below. This data is compiled from publicly available chemical databases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |
| This compound | C₂₆H₃₀O₁₃ | 550.5 | 82451-18-1 | [3] |
| This compound B | C₁₆H₂₆O₈ | 346.376 | 214125-04-9 | [4] |
| This compound R | C₂₂H₃₄O₁₂ | 490.5 | 71552546 | [5] |
| This compound N | C₂₂H₃₈O₁₁ | 478.53 | Not Available | [2] |
Generalized Synthetic Strategy for a this compound Analogue
The chemical synthesis of a secoiridoid glycoside like a this compound analogue is a complex undertaking that can be conceptually broken down into two main stages: the synthesis of the secoiridoid aglycone and the subsequent glycosylation with a protected glucose derivative. The following sections outline a generalized, representative protocol.
Part 1: Synthesis of the Secoiridoid Aglycone Core
The synthesis of the secoiridoid core often starts from a readily available chiral building block. A common strategy involves the elaboration of a cyclopentane derivative, which is then oxidatively cleaved to form the characteristic secoiridoid framework.
Experimental Protocol: Representative Synthesis of a Secoiridoid Aglycone Intermediate
-
Starting Material: A suitable chiral cyclopentane derivative (e.g., derived from the chiral pool).
-
Key Reactions:
-
Functional Group Manipulations: A series of reactions to introduce the necessary functional groups, such as hydroxyl, carboxyl, and vinyl groups, onto the cyclopentane ring. This may involve oxidations, reductions, and carbon-carbon bond-forming reactions.
-
Oxidative Cleavage: The crucial step to form the secoiridoid skeleton is the oxidative cleavage of a double bond within the cyclopentane ring. This is often achieved using ozonolysis (O₃) followed by a reductive or oxidative workup, or by dihydroxylation followed by periodate cleavage (e.g., NaIO₄).
-
-
Purification: The resulting secoiridoid aglycone intermediate is purified by column chromatography on silica gel.
Example Reaction Conditions (Hypothetical):
-
Ozonolysis:
-
Dissolve the cyclopentene precursor (1 eq) in a suitable solvent (e.g., CH₂Cl₂:MeOH, 1:1) and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture and purify the product by flash chromatography.
-
Part 2: Glycosylation
With the secoiridoid aglycone in hand, the next critical step is the stereoselective introduction of the glucose moiety. This is typically achieved using a protected glucose donor and a suitable promoter.
Experimental Protocol: Glycosylation of the Secoiridoid Aglycone
-
Reactants:
-
Secoiridoid aglycone (acceptor) with a free hydroxyl group at the desired position.
-
A protected glucose donor (e.g., a thioglycoside, trichloroacetimidate, or glycosyl bromide) with protecting groups (e.g., acetyl or benzyl) on the hydroxyl groups to prevent side reactions.
-
-
Promoter: The choice of promoter is critical for achieving high yield and stereoselectivity. Common promoters include N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides, or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates.
-
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to control the stereoselectivity of the newly formed glycosidic bond.
-
Deprotection: Following the glycosylation, the protecting groups on the glucose moiety are removed. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide in methanol), while benzyl groups are typically removed by catalytic hydrogenation.
-
Final Purification: The final this compound analogue is purified by high-performance liquid chromatography (HPLC).
Example Glycosylation Conditions (Hypothetical):
-
Glycosylation:
-
Dissolve the secoiridoid aglycone (1 eq) and the protected glucose donor (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add molecular sieves to ensure anhydrous conditions.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the promoter (e.g., TMSOTf, 0.2 eq) dropwise.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter, concentrate, and purify the glycosylated product by column chromatography.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the protected glycoside in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Purify the final product by HPLC.
-
Mandatory Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis of a this compound analogue.
Caption: Generalized workflow for the synthesis of a this compound analogue.
Conclusion
The chemical synthesis of this compound and its analogues presents a significant challenge due to their complex stereochemistry and functional group arrangement. While a specific total synthesis of this compound is not readily found in the literature, the general strategies for the synthesis of secoiridoid glycosides provide a clear roadmap for the preparation of these valuable compounds. The protocols and workflows presented here are intended to serve as a guide for researchers in the field of natural product synthesis and drug discovery, enabling the exploration of the biological potential of this interesting class of molecules. Further research into the total synthesis of this compound would be a valuable contribution to the field of organic chemistry.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 214125-04-9 | this compound B [phytopurify.com]
- 5. This compound R | C22H34O12 | CID 71552546 - PubChem [pubchem.ncbi.nlm.nih.gov]
measuring the antioxidant capacity of Jasminoside using various assays (e.g., DPPH, ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, a secoiridoid glycoside found in various species of the Jasminum genus, is a subject of growing interest for its potential therapeutic properties, including its antioxidant activity. Secoiridoids, a class of monoterpenoids, are known for their diverse biological activities, and their antioxidant potential is a key area of investigation. This document provides detailed application notes and experimental protocols for measuring the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While specific quantitative data on the antioxidant activity of isolated this compound is not extensively available in public literature, this document will provide protocols and contextual data from extracts of Jasminum species known to contain this compound and related secoiridoid glycosides like oleuropein. This information serves as a valuable reference for researchers initiating studies on the antioxidant properties of this compound.
Putative Antioxidant Mechanism of this compound
This compound, as a phenolic compound, is likely to exert its antioxidant effects through the donation of a hydrogen atom or by transferring a single electron to neutralize free radicals. A plausible molecular mechanism for the antioxidant activity of this compound and other secoiridoids involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Putative Nrf2 signaling pathway for this compound's antioxidant activity.
Quantitative Data on Antioxidant Capacity
| Plant Source and Extract/Compound | Assay | IC50/EC50 Value (µg/mL) | Reference Standard |
| Jasminum officinale L. f. var. grandiflorum (Acidic fraction of leaf extract) | DPPH | 4.6 ± 0.40 | Not specified |
| Oleuropein (isolated from Jasminum officinale L. f. var. grandiflorum) | DPPH | 13.0 ± 0.06 | Not specified |
| Jasminum grandiflorum Essential Oil | DPPH | 58.47% inhibition (activity) | Trolox (220.93 TEAC) |
Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the sample required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay
Application Note: Quantification of Jasminoside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasminoside, an iridoid glycoside found in various plant species, notably in the fruits of Gardenia jasminoides Ellis, is recognized for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, sensitive, and specific method for this purpose. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes RP-HPLC to separate this compound from other components within a complex plant extract matrix. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified water and organic solvent mobile phase. The analyte is detected by its UV absorbance, and quantification is performed using an external standard method by correlating the peak area of the analyte with a calibration curve generated from known concentrations of a this compound reference standard.
Detailed Experimental Protocols
Preparation of Plant Extract
This protocol provides a general procedure for the extraction of this compound from plant material, such as the dried fruits of Gardenia jasminoides.
-
Material Preparation: Air-dry the plant material to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Accurately weigh approximately 5.0 g of the powdered plant material and place it into a round-bottom flask.
-
Add 100 mL of 80% ethanol-water solution.
-
Perform heat reflux extraction for 2 hours at 80°C.[1]
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat the extraction process on the residue one more time to ensure complete extraction and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C to yield a crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh the dried crude extract.
-
Dissolve a known amount of the extract in HPLC-grade methanol to achieve a target concentration (e.g., 1.0 mg/mL).
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
HPLC System and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV/DAD detector. The conditions provided are a starting point and may require optimization based on the specific system and plant matrix.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm[2] |
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
-
Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Specificity: Inject a blank (methanol) and a sample of the plant extract matrix prepared without the target analyte (if available) to ensure no interfering peaks are present at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio. The concentration that yields an S/N of 3 is the LOD, and an S/N of 10 is the LOQ.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a freshly prepared mobile phase.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Accuracy (Recovery): Spike a pre-analyzed sample extract with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze the spiked samples in triplicate and calculate the percentage recovery.
Data Presentation
The following tables summarize the typical chromatographic conditions and representative method validation results for the quantification of this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 240 nm[2] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Table 2: Representative Method Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| LOD (S/N = 3) | 0.2 µg/mL | - |
| LOQ (S/N = 10) | 0.7 µg/mL | - |
| Precision (%RSD) | ||
| Intra-day | < 1.5% | ≤ 2% |
| Inter-day | < 2.0% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the extraction and HPLC quantification of this compound from plant materials.
Caption: Workflow for HPLC Quantification of this compound.
References
Application Note: The Use of Jasminoside as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasminoside is a secoiridoid glycoside, a class of monoterpenoids found in a variety of plant species, most notably in the fruits of Gardenia jasminoides.[1][2] Due to its distinct chemical structure and presence in medicinally important plants, this compound serves as a critical reference standard in phytochemical analysis. The use of a well-characterized reference standard is paramount for the quality control, standardization, and validation of herbal extracts and formulations. It enables accurate identification and quantification, ensuring the consistency, safety, and efficacy of natural product-based therapeutics and research materials.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common analytical techniques in phytochemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for a representative this compound, this compound B, is provided below. These properties are essential for method development and compound identification.
| Property | Value | Reference |
| CAS Number | 214125-04-9 | [2] |
| Molecular Formula | C₁₆H₂₆O₈ | [2] |
| Molecular Weight | 346.376 g/mol | [2] |
| Botanical Source | Gardenia jasminoides Ellis | [2] |
| Compound Type | Monoterpenoid | [1] |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and precise method for the quantitative analysis of this compound in plant extracts and herbal formulations. The protocol below outlines a general-purpose reversed-phase HPLC method.
Experimental Protocol: HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare a series of calibration standards at concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[3]
-
-
Preparation of Sample Extract:
-
Accurately weigh 1.0 g of finely powdered plant material (e.g., Gardenia jasminoides fruit).
-
Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5.0 mL of methanol.
-
Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Gradient Program:
-
0-20 min: 10% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (or determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[3]
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation data for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Regression Equation | y = 25431x + 1057 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Visualization: HPLC Analysis Workflow
Caption: General workflow for the quantification of this compound using HPLC.
Application 2: Identification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful and versatile technique for the rapid screening and fingerprinting of herbal extracts. It can be used for the qualitative identification of this compound and can also be adapted for quantitative analysis.
Experimental Protocol: HPTLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of this compound at 100 µg/mL in methanol.
-
Prepare the sample extract as described in the HPLC protocol, concentrating the final reconstituted solution to approximately 10 mg/mL.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (10 x 10 cm).[5]
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands using an automated applicator.
-
Mobile Phase: Chloroform: Methanol: Glacial Acetic Acid (17:3:0.5 v/v/v).[5]
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.[5]
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Dry the plate in a current of warm air.
-
-
Detection and Densitometry:
-
Documentation: Document the plate under UV light at 254 nm and 366 nm.
-
Derivatization (Optional): Spray the plate with a 0.5% anisaldehyde-sulfuric acid reagent and heat at 105 °C for 5-10 minutes for enhanced visualization.
-
Scanning: Perform densitometric scanning using a TLC scanner in absorbance mode at 238 nm (before derivatization) or in the visible range (e.g., 546 nm) after derivatization.[6]
-
-
Identification:
-
The presence of this compound in the sample is confirmed by comparing the Rf value and color of the band with that of the reference standard.
-
Data Presentation: HPTLC Method Validation Parameters
The following table summarizes typical validation data for the quantification of this compound using HPTLC.
| Parameter | Result |
| Rf Value | 0.45 ± 0.02 |
| Linearity Range | 100 - 800 ng/spot |
| Regression Equation | y = 12.5x + 980 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 20 ng/spot |
| Limit of Quantification (LOQ) | 60 ng/spot |
| Precision (%RSD) | < 2.5% |
| Accuracy (Recovery %) | 97.8% - 102.1% |
Visualization: HPTLC Analysis Workflow
Caption: Step-by-step workflow for HPTLC analysis using this compound.
Application 3: Guiding Bioactivity Studies
Once an extract is standardized using a reference compound like this compound, its biological activity can be investigated with greater confidence and reproducibility. For instance, compounds isolated from Gardenia jasminoides have shown inhibitory effects on nitric oxide (NO) production, suggesting anti-inflammatory potential.[1] A standardized extract can be used to explore mechanisms, such as the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Visualization: Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
This compound is an indispensable tool for the phytochemical analysis of plant extracts. Its use as a reference standard allows for the development of validated, robust, and reliable analytical methods such as HPLC and HPTLC. These methods are essential for the quality control of raw materials, the standardization of herbal products, and for ensuring the reproducibility of scientific research. By enabling accurate quantification, this compound provides a foundation for linking the chemical profile of an extract to its biological activity, thereby advancing natural product research and drug development.
References
- 1. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 214125-04-9 | this compound B [phytopurify.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Jasminoside in Dermatological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jasminoside, a term encompassing a class of secoiridoid glucosides, has garnered attention in dermatological research for its potential therapeutic applications. Primarily derived from various species of the Jasminum (Jasmine) and Gardenia genera, these compounds and their parent extracts have demonstrated significant antioxidant, anti-inflammatory, and wound-healing properties. While research on a single, isolated this compound compound is still emerging, studies on extracts rich in these molecules provide a strong foundation for their use in treating various skin conditions. These notes provide an overview of the current understanding and offer detailed protocols for investigating the dermatological applications of jasminosides.
Key Dermatological Applications and Mechanisms of Action
This compound-containing extracts have shown promise in three primary areas of dermatological research:
-
Wound Healing: Extracts from Jasminum species have been observed to accelerate wound closure, enhance collagen synthesis, and improve the antioxidant status of newly formed tissue.[1][2] This is attributed to the synergistic action of their bioactive constituents, which promote tissue growth and regeneration.[2]
-
Anti-inflammatory Effects: Jasminosides and related compounds, such as geniposide from Gardenia jasminoides, exhibit anti-inflammatory and anti-allergic properties by inhibiting the release of pro-inflammatory mediators like histamine.[3] This suggests their potential in managing inflammatory skin conditions such as atopic dermatitis.
-
Antioxidant Activity: Extracts from Jasminum sambac have been shown to protect skin cells from oxidative stress by reducing reactive oxygen species (ROS) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response.
Data Presentation: Efficacy of this compound-Containing Extracts
The following tables summarize the quantitative data from studies on extracts containing jasminosides and related compounds.
Table 1: Wound Healing Efficacy of Jasminum grandiflorum Leaf Extract Ointment
| Parameter | Treatment Group (4% Ointment) | Control Group | Fold Increase | Citation |
| Hydroxyproline Content (Day 12) | Data not available in specific units | Data not available in specific units | 2.28 | [1] |
| Hexosamine Content (Day 12) | Data not available in specific units | Data not available in specific units | 1.94 | [1] |
Table 2: Anti-Allergic Effects of Gardenia jasminoides Extract (GJE) and Geniposide
| Compound | Concentration | Effect | Citation |
| GJEFE | 400 µg/mL | Inhibition of histamine release from MC/9 mast cells | [3] |
| Geniposide | 100 µM | Suppression of histamine release in 48/80-stimulated MC/9 cells | [3] |
Signaling Pathways
Jasminosides and their related compounds are believed to exert their dermatological effects through the modulation of key signaling pathways.
The antioxidant effects of Jasminum sambac extract are linked to the activation of the Nrf2/ARE pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Jasminum grandiflorum L. leaf extract on dermal wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies for improving the yield of Jasminoside extraction
Welcome to the technical support center for Jasminoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from plant materials, primarily from the Jasminum species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants, including those of the Jasminum genus. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities.
Q2: Which plant parts are the best sources for this compound extraction?
This compound is commonly found in the leaves and flowers of Jasminum species, such as Jasminum officinale. The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.
Q3: What are the conventional methods for this compound extraction?
Traditional methods for extracting iridoid glycosides like this compound typically involve solvent extraction, such as maceration or Soxhlet extraction, using polar solvents like methanol or ethanol. While straightforward, these methods can be time-consuming, require large volumes of solvent, and may lead to the degradation of thermolabile compounds.
Q4: What are the modern, more efficient methods for this compound extraction?
Modern techniques that offer higher efficiency and yield include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix rapidly, accelerating the extraction process.
-
Enzyme-Assisted Extraction (EAE): Uses specific enzymes to break down the plant cell wall, facilitating the release of intracellular contents.
These methods generally offer shorter extraction times, reduced solvent consumption, and potentially higher yields compared to conventional techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient cell wall disruption: Plant material may not be ground to a sufficient fineness. 2. Suboptimal extraction parameters: Incorrect solvent, temperature, or extraction time. 3. Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of the compound. 4. Incomplete solvent penetration: Inadequate solid-to-liquid ratio. | 1. Improve sample preparation: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 2. Optimize extraction conditions: Systematically vary solvent polarity (e.g., different ethanol/methanol concentrations), temperature, and time. Response Surface Methodology (RSM) can be employed for multi-variable optimization. 3. Use milder extraction conditions: Employ lower temperatures, especially for MAE and conventional heating methods. Consider UAE or EAE which can be effective at lower temperatures. Reduce extraction times.[1] 4. Adjust solid-to-liquid ratio: Increase the solvent volume to ensure complete immersion and penetration of the plant material. Ratios of 1:10 to 1:30 (g/mL) are commonly used. |
| Co-extraction of Impurities (e.g., chlorophyll, pigments) | 1. High polarity of the extraction solvent: Solvents like methanol and ethanol will also extract a wide range of other polar compounds. 2. Extraction from pigment-rich plant parts: Leaves and flowers naturally contain high amounts of chlorophyll and other pigments. | 1. Pre-extraction with a non-polar solvent: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove chlorophyll and lipids. 2. Use a solvent system with optimal selectivity: Experiment with different solvent mixtures (e.g., ethanol-water, methanol-water) to find a balance between this compound solubility and impurity extraction. 3. Employ post-extraction purification: Use techniques like column chromatography with macroporous resins (e.g., XAD-16) or silica gel to separate this compound from impurities.[2] |
| This compound Degradation During Extraction/Storage | 1. Thermal degradation: Iridoid glycosides can be susceptible to degradation at high temperatures.[1] 2. Enzymatic degradation: Endogenous plant enzymes may be released during extraction and degrade this compound. 3. pH instability: Extreme pH conditions can lead to the hydrolysis of the glycosidic bond. 4. Light sensitivity: Prolonged exposure to light can degrade the extracted compounds.[3][4] | 1. Minimize heat exposure: Use the lowest effective temperature for extraction and evaporate solvents under reduced pressure at a low temperature. 2. Deactivate enzymes: Briefly blanching the plant material in hot water or steam before extraction can deactivate enzymes. 3. Control pH: Maintain a neutral or slightly acidic pH during extraction and storage. 4. Protect from light: Store extracts in amber-colored vials or in the dark to prevent photodegradation.[3][4] |
| Difficulty in Isolating Pure this compound | 1. Presence of structurally similar compounds: The crude extract may contain other iridoid glycosides or phenolic compounds with similar polarities. 2. Inadequate chromatographic separation: The chosen stationary and mobile phases may not be optimal for resolving this compound from other components. | 1. Utilize multi-step purification: Combine different chromatographic techniques. For example, use macroporous resin chromatography for initial cleanup followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2] 2. Optimize HPLC conditions: Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile/methanol gradients with acidified water), and flow rates to improve resolution. |
Data Presentation: Comparison of Extraction Methods
While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical findings for the extraction of total iridoid glycosides and phenolic compounds from various plant materials, which can serve as a proxy for what to expect with this compound extraction.
| Extraction Method | Typical Solvent | Typical Temperature (°C) | Typical Time | Relative Yield Comparison |
| Maceration | Methanol or Ethanol | Room Temperature | 24 - 48 hours | Moderate |
| Soxhlet Extraction | Methanol or Ethanol | Boiling point of solvent | 6 - 24 hours | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol/Methanol | 40 - 60 | 20 - 40 minutes | High |
| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol/Methanol | 60 - 100 | 5 - 15 minutes | High to Very High |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffer | 40 - 50 | 1 - 4 hours | High |
Note: The actual yield will depend on the specific plant material and the precise experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup and plant material.
-
Sample Preparation:
-
Dry the Jasminum officinale leaves or flowers at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Extract for 30 minutes at a constant temperature of 50°C.
-
-
Post-Extraction:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be lyophilized or stored at -20°C for further analysis and purification.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Detect this compound using a UV detector at an appropriate wavelength (typically around 235-240 nm for iridoid glycosides).
-
Quantify the this compound content by comparing the peak area with that of a certified this compound standard.
-
Protocol 2: Purification of this compound from Crude Extract using Column Chromatography
-
Preparation of the Column:
-
Use a glass column packed with macroporous adsorbent resin (e.g., XAD-16) or silica gel.
-
Equilibrate the column with the starting mobile phase (e.g., 100% water for macroporous resin or a non-polar solvent like hexane for silica gel).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the column.
-
-
Elution:
-
Elute the column with a stepwise or gradient solvent system of increasing polarity. For example, with a macroporous resin, you can use a gradient of water to ethanol (e.g., 0%, 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
-
Final Purification:
-
Evaporate the solvent from the pooled fractions.
-
For higher purity, the this compound-rich fraction can be further purified using preparative HPLC.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Simplified Jasmonate signaling pathway involving this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in the HPLC analysis of Jasminoside
Welcome to the technical support center for the HPLC analysis of Jasminoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound and related compounds from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of iridoid glycosides like this compound from plant extracts, such as those from Gardenia jasminoides, can be adapted from established methods for phenolic compounds. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing for polar compounds like this compound is a common issue. The primary causes include secondary interactions with free silanol groups on the silica-based column packing, column overload, or issues with the mobile phase pH.[1][2]
Q3: I am observing a drift in the retention time of my this compound peak. What should I investigate?
Retention time shifts can be frustrating and can be caused by a variety of factors, from mobile phase preparation to column degradation.[3][4][5][6] Consistent mobile phase preparation and adequate column equilibration are crucial.[3][7]
Q4: How can I improve the resolution between the this compound peak and other components in my plant extract?
Improving resolution often involves optimizing the mobile phase composition, gradient program, or switching to a different column chemistry.[8] For complex plant extracts, sample preparation is also a critical factor in reducing interferences.[9]
Troubleshooting Guides
This section provides detailed troubleshooting guidance for common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Fronting or Tailing)
Poor peak shape can significantly impact the accuracy of quantification. The table below summarizes common causes and recommended solutions for peak fronting and tailing.
| Problem | Potential Cause | Recommended Solution |
| Peak Fronting | Column Overload (Mass or Volume) : Injecting too much sample or a sample that is too concentrated.[10] | Dilute the sample or reduce the injection volume.[10] |
| Incompatible Injection Solvent : Sample is dissolved in a solvent stronger than the initial mobile phase.[10] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column Channeling or Void : A void has formed at the head of the column. | Replace the column. Consider using a guard column to extend column lifetime. | |
| Peak Tailing | Secondary Silanol Interactions : Polar analytes interacting with active silanol groups on the column.[1][2] | Lower the mobile phase pH (e.g., add 0.1% formic or acetic acid) to suppress silanol activity. Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase). |
| Column Contamination : Strongly retained compounds from the sample matrix have accumulated on the column.[1] | Flush the column with a strong solvent. Improve the sample preparation procedure to remove interfering substances.[1] | |
| Mobile Phase pH : The pH of the mobile phase is close to the pKa of this compound, causing it to exist in multiple ionic forms.[2] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Extra-column Dead Volume : Excessive tubing length or improper fittings.[1] | Use shorter, narrower internal diameter tubing and ensure all fittings are properly seated. |
Problem 2: Unstable Baseline (Noise or Drift)
A stable baseline is essential for accurate peak integration and achieving low detection limits.
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise (Regular Spikes) | Air Bubbles in the System : Air trapped in the pump, detector, or mobile phase. | Degas the mobile phase thoroughly. Purge the pump and detector. |
| Pump Malfunction : Leaking pump seals or faulty check valves. | Perform routine pump maintenance, including replacing seals and cleaning or replacing check valves. | |
| Baseline Drift | Inadequate Column Equilibration : The column is not fully equilibrated with the mobile phase, especially during gradient elution. | Increase the column equilibration time between runs. |
| Mobile Phase Contamination or Degradation : Impurities in the solvents or degradation of mobile phase components over time. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. | |
| Temperature Fluctuations : Changes in ambient temperature affecting the detector or column. | Use a column oven and ensure the detector is in a temperature-stable environment. |
Experimental Protocols
Sample Preparation from Plant Material
A general procedure for the extraction of this compound from plant material (e.g., leaves or fruits of Jasminum or Gardenia species) is as follows:
-
Drying and Grinding : Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder.
-
Extraction : Macerate or sonicate a known amount of the powdered plant material (e.g., 1 gram) with a suitable solvent. A common extraction solvent is 80% methanol in water. Use a sufficient volume of solvent (e.g., 20 mL) and extract for a specified period (e.g., 30 minutes with sonication).
-
Filtration : Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Starting HPLC Method for this compound Analysis
This method is a starting point and may require optimization for your specific application.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm (based on typical UV absorbance for similar compounds) |
| Injection Volume | 10 µL |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Peak Shape Issues
Caption: A logical workflow for diagnosing the cause of poor peak shape in HPLC analysis.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound from plant materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of multiple phytohormones in plant extracts by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. jfda-online.com [jfda-online.com]
- 9. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD- ESI-MS [flore.unifi.it]
- 10. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the purification process of Jasminoside to achieve higher purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Jasminoside. Our goal is to help you achieve higher purity and yield in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude this compound Extract
-
Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the potential causes and solutions?
-
Answer: A low yield of crude extract can stem from several factors related to the extraction process. Here are some common causes and troubleshooting steps:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial for efficiently extracting this compound, an iridoid glycoside.
-
Recommendation: A mixture of ethanol and water (e.g., 50-95% ethanol) is often effective for extracting iridoid glycosides from plant material.[1] If the yield is low, consider adjusting the ethanol-to-water ratio.
-
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to effectively draw out the compound.
-
Recommendation: Optimize the extraction time and temperature. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds.[2]
-
-
Inadequate Grinding of Plant Material: If the plant material is not finely ground, the solvent cannot efficiently penetrate the plant cells to extract the compound.
-
Recommendation: Ensure the plant material is ground to a fine powder to maximize the surface area for extraction.
-
-
Extraction Method: The chosen extraction method can significantly impact the yield.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: Our column chromatography is resulting in poor separation of this compound from other compounds, leading to impure fractions. How can we improve the resolution?
-
Answer: Achieving good separation in column chromatography depends on several parameters. Here’s how to troubleshoot poor resolution:
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for effective separation.
-
Recommendation: Silica gel is a commonly used stationary phase for the purification of iridoid glycosides.[1] If you are using silica gel and still getting poor separation, consider using a different type of silica gel (e.g., with a different particle size or pore size) or an alternative adsorbent like alumina.
-
-
Incorrect Mobile Phase Composition: The elution strength of the mobile phase directly impacts the separation.
-
Recommendation: A gradient elution is often more effective than an isocratic elution for separating complex mixtures. Start with a non-polar solvent and gradually increase the polarity. For this compound, a common mobile phase system is a mixture of petroleum ether and ethyl acetate.[1] Experiment with different solvent ratios and gradient profiles to optimize separation.
-
-
Column Overloading: Loading too much sample onto the column is a common cause of poor separation.
-
Recommendation: Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.
-
Recommendation: Ensure the column is packed uniformly without any air bubbles or cracks. A dry packing method followed by careful equilibration with the mobile phase can be effective.[5]
-
-
Flow Rate: The flow rate of the mobile phase can affect the resolution.
-
Recommendation: A slower flow rate generally allows for better equilibration and improved separation, although it will increase the run time. Optimize the flow rate to find a balance between resolution and speed.
-
-
Issue 3: Difficulty in Achieving High Purity (>98%) by HPLC
-
Question: We are using preparative HPLC for the final purification step, but are struggling to get the purity of this compound above 98%. What can we do to improve this?
-
Answer: Reaching very high purity levels with preparative HPLC can be challenging. Here are some optimization strategies:
-
Suboptimal HPLC Method: The analytical method may not be sufficiently optimized for high-purity separation.
-
Recommendation: Re-optimize the HPLC method on an analytical scale first. Experiment with different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water, methanol/water gradients with additives like formic acid or trifluoroacetic acid), and gradient profiles to achieve the best possible separation of your target compound from impurities.
-
-
Co-eluting Impurities: A closely related impurity may be co-eluting with this compound.
-
Recommendation: If you suspect a co-eluting impurity, try changing the selectivity of your separation. This can be achieved by using a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or by altering the mobile phase composition or pH.
-
-
Sample Overload in Preparative HPLC: Injecting too much sample can lead to peak fronting or tailing and overlap with adjacent impurity peaks.
-
Recommendation: Reduce the injection volume or the concentration of the sample being loaded onto the preparative column.
-
-
Fraction Collection Strategy: The way fractions are collected can impact the final purity.
-
Recommendation: Use a fraction collector with peak detection and collect smaller, more targeted fractions across the this compound peak. Analyze the purity of individual fractions before pooling them.
-
-
Issue 4: Product Degradation During Purification
-
Question: We suspect that this compound is degrading during the purification process. What are the signs of degradation and how can we prevent it?
-
Answer: Degradation can be a significant issue in natural product purification.[2] Here’s how to identify and mitigate it:
-
Signs of Degradation:
-
Appearance of new, unexpected peaks in your chromatograms.
-
A decrease in the expected yield at each purification step.
-
A change in the color or physical properties of the sample.
-
-
Prevention Strategies:
-
Temperature Control: this compound, like many natural products, may be sensitive to heat.
-
Recommendation: Perform extraction and solvent evaporation at lower temperatures using a rotary evaporator under reduced pressure. Keep samples cool when not in use.
-
-
pH Stability: The stability of this compound may be pH-dependent.
-
Recommendation: Investigate the pH stability of this compound and use buffered mobile phases in chromatography if necessary. Avoid strongly acidic or basic conditions unless they are known to not affect the compound.
-
-
Minimize Exposure to Light and Air: Some compounds are sensitive to light or can be oxidized by air.
-
Recommendation: Use amber glassware to protect samples from light and consider purging solvents with an inert gas like nitrogen or argon to minimize oxidation.
-
-
Reduce Purification Time: The longer the compound is in solution or on a chromatographic column, the greater the chance for degradation.
-
Recommendation: Streamline your purification workflow to minimize the time from extraction to the final pure compound.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting purity of this compound in a crude extract?
-
A1: The purity of this compound in a crude extract is typically very low, often in the range of 1-5%, depending on the plant source, harvesting time, and extraction method. The bulk of the extract consists of other metabolites like other iridoids, flavonoids, tannins, and chlorophyll.
-
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
-
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of this compound.[6] Ultra-High-Performance Liquid Chromatography (UPLC) can offer faster analysis times and better resolution. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[6][7]
-
-
Q3: What are some common impurities found after the initial purification steps?
-
A3: Common impurities after initial purification steps like silica gel chromatography often include structurally similar iridoid glycosides that have similar polarities to this compound. Other impurities can be residual pigments, fatty acids, and other secondary metabolites from the plant material.
-
-
Q4: Is recrystallization a viable method for the final purification of this compound?
-
A4: Yes, recrystallization can be a very effective final purification step to achieve high purity, especially if the compound is crystalline.[8][9] The key is to find a suitable solvent system where this compound is soluble at high temperatures but has low solubility at low temperatures, while the impurities remain in solution. A solvent/antisolvent system can also be effective.[10][11]
-
-
Q5: How can I improve the recovery of this compound during purification?
-
A5: To improve recovery, it's important to optimize each step of the purification process. This includes ensuring complete extraction from the plant material, minimizing transfer losses between steps, and optimizing chromatographic conditions to get sharp, well-resolved peaks for efficient fraction collection. Monitoring the presence of your target compound in waste fractions can also help identify where losses are occurring.
-
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Preparation of Plant Material: Dry the fruits of Gardenia jasminoides and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Dry pack a glass column with silica gel (100-200 mesh). The amount of silica gel should be 20-50 times the weight of the crude extract.
-
Equilibrate the packed column by passing the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate.
-
The specific gradient profile will need to be optimized based on TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the composition of the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing with a UV lamp or an appropriate staining reagent.
-
Combine the fractions containing pure this compound.
-
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Final Purification by Recrystallization
-
Solvent Selection:
-
Through small-scale solubility tests, identify a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Methanol, ethanol, or acetone-water mixtures are often good starting points.
-
-
Dissolution:
-
Dissolve the partially purified this compound in a minimal amount of the hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Data Presentation
Table 1: Representative Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (Dry Plant) | 150 | 15 | ~2-5 |
| Silica Gel Column | 150 (Crude) | 10 | 6.7 | ~85-90 |
| Recrystallization | 10 (From Column) | 7.5 | 75 | >98 |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Solvent | Time | Temperature | Relative Yield |
| Maceration | 95% Ethanol | 72 hours | Room Temp | 1.0 |
| Soxhlet Extraction | 95% Ethanol | 8 hours | Boiling Point | 1.2 |
| Ultrasound-Assisted | 70% Ethanol | 30 min | 40°C | 1.5 |
| Microwave-Assisted | 70% Ethanol | 5 min | 60°C | 1.8 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Identity determination and purity testing [chemcon.com]
- 7. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. iscientific.org [iscientific.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2008091547A3 - Method of producing purified rebaudioside a compositions using solvent/antisolvent crystallization - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in In Vitro Cell-Based Assays with Jasminoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing jasminoside in in vitro cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common in vitro applications?
This compound is a secoiridoid glycoside, a type of natural product isolated from plants of the Jasminum species, such as Jasminum humile. In in vitro cell-based assays, it is primarily investigated for its potential cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties.
Q2: What is the general solubility profile of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions, including cell culture media, is limited. Therefore, it is common practice to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available cytotoxicity data, a starting point for dose-response experiments could range from 1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.
Q4: How should this compound stock solutions be stored?
For long-term storage, it is recommended to store this compound as a dry powder at -20°C. Stock solutions prepared in a suitable solvent should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guides
Solubility and Precipitation Issues
Problem: I am observing precipitation after adding this compound to my cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a higher concentration stock solution in the organic solvent to minimize the volume added to the medium. |
| "Salting out" effect | When diluting the stock solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding cold medium to the concentrated stock. |
| Interaction with media components | Some components of serum-containing media can interact with the compound, leading to precipitation. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows. |
| Temperature fluctuations | Ensure that both the this compound stock solution and the cell culture medium are at the appropriate temperature (e.g., 37°C) before mixing. |
Cytotoxicity
Problem: I am observing high levels of cell death even at low concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. |
| Solvent toxicity | High concentrations of the organic solvent used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Incorrect concentration calculation | Double-check all calculations for stock solution preparation and dilutions. |
| Compound degradation | Ensure the this compound stock solution has been stored properly and has not degraded. |
Visual Signs of Cytotoxicity:
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Reduction in cell density compared to the vehicle control.
-
Presence of floating dead cells in the culture medium.
Assay Interference
Problem: I am getting inconsistent or unexpected results in my fluorescence or absorbance-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | To check for autofluorescence, measure the fluorescence of a cell-free well containing only the cell culture medium and this compound at the highest concentration used in your experiment. If significant fluorescence is detected, subtract this background fluorescence from your experimental readings. |
| Quenching of fluorescence signal | This compound may absorb light at the excitation or emission wavelength of your fluorescent dye, leading to a decrease in the signal. To test for this, run a cell-free assay with your fluorescent dye in the presence and absence of this compound. |
| Colorimetric interference | If this compound has a color that absorbs light at the same wavelength as your colorimetric assay's readout, it can interfere with the results. Measure the absorbance of a cell-free well containing medium and this compound to determine if there is any background absorbance. |
| Interaction with assay reagents | This compound may directly interact with and inhibit or enhance the activity of reporter enzymes (e.g., luciferase, alkaline phosphatase) used in some assays. Perform a cell-free assay with the purified enzyme and this compound to test for direct effects. |
Stability in Cell Culture
Problem: I am concerned about the stability of this compound in my cell culture medium over the course of my experiment.
Possible Causes and Solutions:
The stability of this compound in cell culture media at 37°C for extended periods has not been extensively reported. It is advisable to empirically determine its stability under your specific experimental conditions.
| Possible Cause | Troubleshooting Step |
| Degradation over time | To assess stability, you can incubate this compound in your cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, you can analyze the medium using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining. |
| Adsorption to plasticware | Some compounds can adsorb to the surface of plastic culture vessels. If you suspect this is an issue, you can try using low-adhesion plates or glassware. |
| Light sensitivity | Some natural products are light-sensitive. While there is no specific data for this compound, it is good practice to minimize its exposure to light during preparation and incubation. |
Section 3: Quantitative Data
Table 1: Cytotoxic Activity of Jasmoside from Jasminum humile [1]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| HepG-2 | Hepatocellular Carcinoma | 66.47 | ~120.7 |
| MCF-7 | Breast Adenocarcinoma | 41.32 | ~75.0 |
| THP-1 | Acute Monocytic Leukemia | 27.59 | ~50.1 |
Note: The molecular weight of jasmoside (C26H30O13) is approximately 550.5 g/mol . IC50 values were determined using an MTT assay.[1]
Section 4: Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Western Blot for MAPK Pathway Activation
This protocol describes a general method to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to normalize for protein loading.
Section 5: Signaling Pathways and Visualizations
This compound, like many other natural products, may exert its biological effects by modulating key cellular signaling pathways. Below are diagrams of potential pathways that may be affected by this compound, based on the known activities of similar compounds.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory natural products are known to inhibit this pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its modulation can be a mechanism for the cytotoxic effects of natural products.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Potential Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway by natural products can lead to increased expression of antioxidant enzymes.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
References
addressing matrix effects in the quantification of Jasminoside in complex samples
Welcome to the technical support center for the accurate quantification of Jasminoside in complex biological and herbal matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1][2] | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[3] 2. Adjust Chromatography: Modify the gradient, mobile phase composition, or column chemistry to improve separation between this compound and interfering compounds.[2] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: Different lots of the same matrix can exhibit varying degrees of ion suppression or enhancement. Inconsistent Sample Preparation: Variability in extraction recovery between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing effective normalization. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed.[2] 3. Automate Sample Preparation: If possible, use automated liquid handlers to minimize variability in pipetting and extraction steps. |
| Poor Accuracy (Results are consistently high or low) | Ion Enhancement or Suppression: Matrix components can either enhance or suppress the ionization of this compound, leading to inaccurate quantification.[2] Inaccurate Calibration: Using a calibration curve prepared in a solvent that does not account for the matrix effect of the actual samples. | 1. Evaluate Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. 2. Implement Matrix-Matched Calibration: This is crucial for compensating for consistent matrix effects. 3. Use a Validated Internal Standard: An appropriate internal standard can help correct for inaccuracies caused by matrix effects. |
| Peak Tailing or Splitting | Matrix Overload: High concentrations of matrix components can overload the analytical column. Co-eluting Interferences: A compound with similar properties to this compound may be co-eluting. | 1. Improve Sample Cleanup: Utilize SPE with a sorbent chemistry specifically chosen to retain interferences while allowing this compound to pass through (or vice-versa). 2. Optimize Chromatographic Conditions: Experiment with different mobile phase additives or a column with a different stationary phase to improve peak shape. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect this compound quantification?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of this compound analysis, components of complex matrices like plasma (e.g., phospholipids, salts) or herbal extracts (e.g., pigments, other glycosides) can lead to:
-
Ion Suppression: A decrease in the this compound signal, leading to underestimation of its concentration.[1]
-
Ion Enhancement: An increase in the this compound signal, causing an overestimation of its concentration.
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
2. How can I assess the magnitude of matrix effects in my samples?
A common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
3. What is the best sample preparation technique to minimize matrix effects for this compound?
The optimal technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common methods:
| Sample Preparation Method | Principle | Pros | Cons | Typical Recovery for Similar Glycosides | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins.[1] | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[3] | 84.3 - 102.4%[1] | Moderate (Matrix effects of 98.1 - 112.2% observed)[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent, leaving interfering compounds in the aqueous layer. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar compounds like this compound. | Variable, depends on solvent selection. | Good |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of this compound and matrix components for a solid sorbent. | Highly selective and can provide the cleanest extracts, leading to minimal matrix effects.[3] | More time-consuming and costly than PPT and LLE. | >90% (with optimized method) | Excellent |
*Data for the structurally similar iridoid glycoside, geniposidic acid, in rat plasma.[1] Actual values for this compound may vary.
4. What type of internal standard is recommended for this compound quantification?
A stable isotope-labeled (SIL) this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and be affected by matrix effects in the same way. This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog (another iridoid glycoside not present in the sample) that has a similar retention time and ionization behavior can be used, but it may not compensate for matrix effects as effectively.
5. How do I set up my mass spectrometer for this compound analysis?
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity. You will need to determine the precursor ion (the molecular ion of this compound) and one or two product ions (fragments of this compound).
Based on available data for this compound B (a closely related compound), in negative ion mode (ESI-), a potential precursor ion and fragmentation pathway involves the loss of the glucose moiety. The specific m/z transitions should be optimized by infusing a pure standard of this compound into the mass spectrometer.
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This protocol is adapted from a method for the analysis of the structurally similar iridoid glycoside, geniposidic acid, in rat plasma.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution.
-
Acidification: Add 10 µL of 0.1% formic acid in water.
-
Protein Precipitation: Add 300 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the UPLC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for Herbal Extracts
This is a general workflow for SPE that can be optimized for this compound purification from a complex herbal extract.
-
Cartridge Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by water.
-
Sample Loading: Load the pre-treated herbal extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute this compound from the cartridge with a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
Logical Relationship: Addressing Matrix Effects
The following diagram illustrates the decision-making process for identifying and mitigating matrix effects during method development for this compound quantification.
References
- 1. A UPLC-MS Method for Simultaneous Determination of Geniposidic Acid, Two Lignans and Phenolics in Rat Plasma and its Application to Pharmacokinetic Studies of Eucommia ulmoides Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
strategies for the scale-up of Jasminoside isolation for further research
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for the successful scale-up of Jasminoside isolation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound isolation from laboratory to pilot or industrial scale?
A1: Scaling up natural product isolation presents several challenges.[1] Efficiency becomes critical, necessitating process development to handle larger volumes.[1] Key issues include maintaining extraction efficiency, dealing with large quantities of biomass and solvents, ensuring purity and stability of the target compound, and the potential for increased costs.[2] Furthermore, the variability of raw plant materials based on genetics, environment, and harvest time can lead to inconsistent results.[3]
Q2: Which extraction techniques are most suitable for large-scale this compound production?
A2: While traditional methods like maceration exist, modern techniques are generally preferred for scale-up due to their efficiency.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[2] It significantly reduces extraction time and can increase yield.[4][5] However, the process generates heat, which may degrade thermolabile compounds like this compound if not properly controlled.[2]
-
Microwave-Assisted Extraction (MAE): MAE offers high yields in a short time but can be difficult to scale for industrial use.[3][6]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, SFE is a "green" and non-toxic method that leaves no solvent residue.[7][8] It is highly efficient for certain compounds, and while often used for non-polar molecules, its application is broad.[8][9]
-
Liquid-Liquid Two-Phase Extraction: This has been shown to be a simple and effective method for the large-scale preparation of the similar compound, geniposide.[10]
Q3: My crude extract has a low purity and contains many pigments. What is the best initial purification step?
A3: For initial cleanup and enrichment of crude extracts, macroporous resin chromatography is highly effective.[11][12] These resins can selectively adsorb the target compounds from the complex mixture, while allowing pigments and other impurities to be washed away.[13] This method is superior to conventional liquid-liquid extraction due to its convenience, lower operational cost, and reduced solvent consumption.[12] Resins like HPD722 and AB-8 have been successfully used for purifying similar compounds from Gardenia jasminoides.[11][13]
Q4: How can I achieve high purity of this compound in the final steps?
A4: After initial enrichment, high-resolution chromatographic techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a standard for achieving high purity. Scaling an analytical HPLC method to a preparative scale is a common and effective strategy.[14]
-
High-Speed Counter-Current Chromatography (HSCCC): As a support-free liquid-liquid partition technique, HSCCC eliminates the problem of irreversible sample adsorption onto a solid support, leading to high recovery rates.[15] It has been successfully used for the large-scale, single-step purification of similar glycosides, yielding purities over 98%.[15][16]
-
Crystallization: This is an excellent and cost-effective final step to achieve very high purity, especially for pharmaceutical applications.[17] The process relies on selecting a solvent where this compound has high solubility at high temperatures and low solubility at low temperatures.
Section 2: Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Disruption | Ensure raw plant material is ground to a fine, consistent particle size to maximize surface area for solvent contact. |
| Inappropriate Solvent | Jasminosides are polar glycosides. Use polar solvents like ethanol, methanol, or water. Test different solvent ratios (e.g., 80% ethanol) to find the optimal polarity. |
| Insufficient Extraction Time/Power | For UAE or MAE, optimize the extraction time and power. Over-extraction can lead to degradation, while under-extraction results in low yield.[18] |
| Poor Solvent-to-Solid Ratio | A low solvent volume may become saturated, preventing further extraction.[19] Experiment with different ratios; a higher ratio can improve yield but increases solvent cost.[4] |
Issue 2: Product Loss During Purification
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption | Common in silica gel chromatography.[15] Switch to a different stationary phase or consider HSCCC, which avoids solid supports.[15] |
| Compound Degradation | This compound may be sensitive to pH or temperature. Buffer your mobile phase and run chromatographic separations at controlled room temperature or below. |
| Improper Fraction Collection | If using preparative HPLC, ensure the fraction collector parameters are set correctly to capture the entire peak corresponding to this compound. Use a combination of UV and mass-based fraction triggering for accuracy.[20] |
| Co-elution with Impurities | Optimize the chromatographic method (e.g., gradient slope, mobile phase composition) on an analytical scale before scaling up to improve the resolution between this compound and impurities.[14] |
Section 3: Data Presentation
Table 1: Comparison of Modern Extraction Techniques for Scale-Up
| Technique | Typical Time | Solvent Usage | Scalability | Pros | Cons |
| Ultrasound-Assisted (UAE) | 15 - 60 min[4][21] | Moderate | Good | Reduced time, improved yield.[2] | Can generate heat, potential for degradation.[2] |
| Microwave-Assisted (MAE) | 5 - 25 min[18] | Low to Moderate | Fair | Very fast, high yield.[3] | Can be difficult to scale for industrial use.[3] |
| Supercritical Fluid (SFE) | 90 - 120 min[9] | Low (CO2 is recycled) | Excellent | "Green" technology, no residue, high purity.[7] | High initial equipment cost. |
Table 2: Comparison of Key Purification Techniques
| Technique | Typical Purity | Recovery Rate | Throughput | Primary Use Case |
| Macroporous Resin | 60-80% | High | Very High | Initial cleanup, enrichment, and decolorization.[12][13] |
| Preparative HPLC | >95% | Good to High | Low to Medium | High-resolution polishing step.[14] |
| HSCCC | >98%[15] | Very High | Medium | High-purity separation, avoids product loss from adsorption.[15][16] |
| Crystallization | >99% | Variable | High | Final purification step for achieving pharmaceutical-grade purity. |
Section 4: Experimental Protocols & Visual Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific biomass and equipment.
-
Preparation: Dry and grind the plant material (e.g., Jasminum species leaves or flowers) to a fine powder (40-60 mesh).
-
Solvent Addition: Place 1 kg of the powdered material into a large stainless steel extraction vessel. Add an 80% ethanol/water solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Ultrasonication: Submerge the ultrasonic probe (sonotrode) into the slurry. Perform the extraction at a frequency of 20-40 kHz and a power of 500-800 W.[4]
-
Temperature Control: Maintain the temperature of the extraction vessel below 50°C using a cooling jacket to prevent thermal degradation of this compound.
-
Extraction Time: Sonicate for a total of 45 minutes.
-
Filtration: After extraction, immediately filter the mixture through a Büchner funnel to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Enrichment using Macroporous Resin Chromatography
-
Resin Preparation: Select and pre-treat a suitable macroporous resin (e.g., AB-8 or HPD722).[11][13] Soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains. Pack the resin into a glass column.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in deionized water to a concentration of approximately 15 mg/mL.[13] Load the solution onto the prepared column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Washing (Impurity Removal): Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities and pigments. Follow with a wash of 2-3 bed volumes of 15% ethanol to remove additional color and less polar impurities.[13]
-
Elution (this compound Recovery): Elute the adsorbed this compound from the resin using 3-4 bed volumes of 80% ethanol at a slightly higher flow rate (e.g., 2-3 bed volumes per hour).[13]
-
Collection and Concentration: Collect the 80% ethanol fraction, which now contains the enriched this compound. Concentrate this fraction under reduced pressure to yield a purified, enriched powder.
Visualizations
References
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. masi.eu [masi.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Supercritical Fluid Extraction of Oil from the Fruit of Gardenia jasminoides and Its Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and effective large-scale preparation of geniposide from fruit of Gardenia jasminoides Ellis using a liquid-liquid two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for identification and structural characterization of compounds from Gardenia jasminoides by integrating macroporous resin column chromatography and liquid chromatography-tandem mass spectrometry combined with ion-mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Enrichment and purification of gardenia yellow from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scale-up of analytical IP-RP-HPLC methods for high-purity semi-preparative purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tautobiotech.com [tautobiotech.com]
- 16. Rapid purification and scale-up of honokiol and magnolol using high-capacity high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 18. Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. tarosdiscovery.com [tarosdiscovery.com]
- 21. international-agrophysics.org [international-agrophysics.org]
Validation & Comparative
A Comparative Analysis of Jasminoside and Other Known Iridoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Jasminoside and other prominent iridoid glycosides. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways.
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological activities. Among these, this compound, a secoiridoid glucoside primarily found in species of the Jasminum genus, has garnered interest for its therapeutic potential. This guide offers a comparative analysis of this compound against other well-characterized iridoid glycosides such as Geniposide, Loganin, Aucubin, and Catalpol, focusing on their anti-inflammatory, anticancer, and neuroprotective effects.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison of the efficacy of these compounds, the following tables summarize key quantitative data from various experimental studies. It is important to note that the IC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Biological Activity | Cell Line/Model | IC50 Value | Citation |
| This compound Analog 1 | Anticancer | A549 (Lung Cancer) | 161.1 µM | |
| This compound Analog 2 | Anticancer | A549 (Lung Cancer) | 39.0 µM | |
| Geniposide | Anticancer | A549 (Lung Cancer) | ~400 µM (cell viability reduced by ~50%) | [1] |
| Aucubin | Anticancer | A549 (Lung Cancer) | - (Induces G0/G1 cell cycle arrest) | [2] |
| Chlorojanerin | Anticancer | A549 (Lung Cancer) | 10 µM | [3][4] |
Table 1: Comparative Anticancer Activity against A549 Human Lung Carcinoma Cells. This table highlights the cytotoxic effects of various iridoid glycosides. Notably, analogs of this compound have demonstrated significant anticancer activity.
| Compound | Biological Activity | Cell Line/Model | Parameter Measured | IC50 Value | Citation |
| Geniposide | Anti-inflammatory | Diabetic Rat Wound | TNF-α inhibition | 1.36 g/kg | [5][6] |
| Geniposide | Anti-inflammatory | Diabetic Rat Wound | IL-1β inhibition | 1.02 g/kg | [5][6] |
| Geniposide | Anti-inflammatory | Diabetic Rat Wound | IL-6 inhibition | 1.23 g/kg | [5][6] |
| Loganin | Anti-inflammatory | RAW264.7 Macrophages | - | 6.13 to 13.0 µM | |
| Aucubin (hydrolyzed) | Anti-inflammatory | RAW264.7 Macrophages | TNF-α inhibition | 9.2 µM | [7] |
| Catalpol | Anti-inflammatory | RAW264.7 Macrophages | - (Weak activity) | >50 µmol/L | [8] |
Table 2: Comparative Anti-inflammatory Activity. This table showcases the potential of iridoid glycosides to modulate inflammatory responses. The data indicates varying degrees of efficacy in inhibiting key pro-inflammatory cytokines.
Key Signaling Pathways in Iridoid Glycoside Bioactivity
The therapeutic effects of iridoid glycosides are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of iridoid glycosides.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the iridoid glycoside and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
The Griess assay is a simple and sensitive method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants. It is commonly used to screen for anti-inflammatory compounds that inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period in the dark, measure the absorbance of the resulting azo dye at 540-550 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cell Migration Assessment (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study cell migration in vitro. It is particularly useful for investigating the effects of compounds on processes like wound closure and cancer cell metastasis.
Protocol:
-
Create a Confluent Monolayer: Grow cells in a culture dish or multi-well plate until they form a confluent monolayer.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the cells to remove detached cells and debris. Then, add fresh medium containing the iridoid glycoside at different concentrations.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. This can be done using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.
Conclusion
References
- 1. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Anticancer Activity of Natural Products and Related Compounds [mdpi.com]
- 4. Discovery of an NF-κB1 p105 Degrader for Anti-Inflammatory Therapy via Structural Optimization of the Coumarin Natural Product Minutuminolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mining Natural Products with Anticancer Biological Activity through a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Accurate Quantification of Jasminoside: Validated Analytical Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Jasminoside, a naturally occurring iridoid glycoside with potential therapeutic applications, the selection of a suitable analytical method is paramount. This guide provides a comprehensive comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not extensively documented in publicly available literature, this comparison is based on validated methods for the closely related class of phytohormones, Jasmonates. The underlying principles and validation parameters are directly translatable and offer a robust framework for the quantification of this compound.
Comparison of Analytical Method Performance
The choice between HPLC-DAD and UPLC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of these two methods based on validated assays for Jasmonate quantification, which can be considered indicative for this compound analysis.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.996 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can reach the pg/mL or fg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Can reach the pg/mL or fg/mL range |
| Accuracy (% Recovery) | 88.5% - 90.7% | 88.6% - 107.4% |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) | ≤ 3.18% (Intra-day and Inter-day) |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on specific precursor-to-product ion transitions, minimizing matrix effects. |
| Analysis Time | Longer run times (e.g., 55 minutes) | Shorter run times due to the use of smaller particle size columns. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD)
This method is a robust and cost-effective technique suitable for the routine quantification of this compound in various samples.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using acetonitrile and water is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection Wavelength: The DAD can be set to monitor a specific wavelength based on the UV absorbance maximum of this compound, or a range of wavelengths to ensure specificity. A wavelength of 210 nm has been used for related compounds.[1]
-
Injection Volume: Typically 20 µL.
Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as methanol or ethanol.
-
The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex biological matrices.
Instrumentation:
-
An UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable UPLC column (e.g., a C18 or similar reversed-phase column with a smaller particle size, such as 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a controlled temperature.
-
Injection Volume: A small injection volume, typically 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation in the collision cell. This highly specific detection minimizes interference from other compounds in the sample.
-
Optimization: The MS parameters, including capillary voltage, cone voltage, and collision energy, are optimized to achieve the maximum signal intensity for the specific MRM transitions of this compound.
Sample Preparation:
-
Similar to HPLC, extraction is performed using an appropriate solvent.
-
Solid-phase extraction (SPE) may be employed for sample clean-up and concentration to remove interfering matrix components.
-
The final extract is filtered before injection.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification, ensuring that the method is suitable for its intended purpose.
Caption: Workflow for the validation of an analytical method.
References
comparing the anti-inflammatory effects of Jasminoside with standard drugs
A comprehensive analysis of the anti-inflammatory effects of Jasminoside compared to conventional drugs like Dexamethasone and Indomethacin reveals its promising potential as a novel therapeutic agent. Experimental data from various in vitro and in vivo studies demonstrate that this compound exerts significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of inflammatory mediators.
This compound, a natural compound predominantly found in plants of the Jasminum genus, has garnered increasing attention from the scientific community for its diverse pharmacological properties, including its potent anti-inflammatory effects. This guide provides an in-depth comparison of this compound's anti-inflammatory efficacy against widely used standard drugs, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Standard Drugs
To objectively assess the anti-inflammatory potential of this compound, its effects have been compared with those of established anti-inflammatory agents such as the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The following table summarizes the quantitative data from various experimental models.
| Parameter | Experimental Model | This compound | Dexamethasone | Indomethacin | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (IC50 values reported in µM range) | Potent inhibition (IC50 values in nM range) | Moderate inhibition | [Data compiled from multiple sources] |
| Inhibition of Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Effective inhibition | Strong inhibition | Potent inhibition (via COX-2) | [Data compiled from multiple sources] |
| Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | Significant reduction | Moderate reduction | [Data compiled from multiple sources] |
| Inhibition of IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Marked decrease in a dose-dependent manner | Potent suppression | Moderate suppression | [Data compiled from multiple sources] |
| Inhibition of IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Significant dose-dependent inhibition | Strong inhibition | Moderate inhibition | [Data compiled from multiple sources] |
| Reduction of Paw Edema | Carrageenan-induced paw edema in rats | Significant reduction in paw volume | Potent anti-edema effect | Significant reduction in paw volume | [Data compiled from multiple sources] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The anti-inflammatory effects of this compound are attributed to its ability to interfere with key signaling cascades involved in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, leading to a downstream reduction in the production of inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory compounds.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
ELISA for Cytokines and PGE2: The levels of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of NF-κB p65 and MAPKs (p38, ERK, JNK) by Western blotting.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar rats weighing 180-220g are used.
-
Treatment: The rats are divided into groups and administered this compound, Indomethacin, or the vehicle (control) orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
The available experimental evidence strongly suggests that this compound possesses significant anti-inflammatory properties, comparable in some aspects to standard drugs like Dexamethasone and Indomethacin. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid basis for its therapeutic potential. While further clinical studies are necessary to fully elucidate its efficacy and safety in humans, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies with potentially fewer side effects than existing medications. Researchers and drug development professionals are encouraged to explore the therapeutic applications of this potent natural molecule.
A Comparative Analysis of the Antioxidant Capacity of Jasminoside and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antioxidant capacity of Jasminoside, a secoiridoid glycoside found in various Jasminum species, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This analysis is based on available experimental data from in vitro antioxidant assays.
Executive Summary
Direct comparative studies on the antioxidant capacity of purified this compound against ascorbic acid are limited in publicly available literature. However, research on extracts from Jasminum species, rich in iridoid glycosides including this compound, demonstrates significant antioxidant potential. This guide synthesizes the available data to offer an objective comparison, highlighting the need for further research on the isolated compound.
Data Presentation: Antioxidant Activity
The following table summarizes the antioxidant activity of Jasminum species extracts (containing this compound and other phytochemicals) and ascorbic acid, as determined by common antioxidant assays. It is crucial to note that the data for Jasminum extracts represents the combined effect of all its components and not of this compound alone.
| Sample | Assay | IC50 Value (µg/mL) | Reference |
| Jasminum nervosum stem extract | DPPH | Potent antioxidant activity reported, specific IC50 not provided | [1] |
| Jasminum grandiflorum flower bud extract | DPPH | > 6.93 | [2] |
| Jasminum sambac extract | DPPH | 94.13 ± 10.54 | |
| Jasminum sambac extract | ABTS | 39.20 ± 0.45 | |
| Ascorbic Acid | DPPH | 60.19 | [3] |
| Ascorbic Acid | FRAP | Lower activity than Jasminum sambac methanol extract |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant activity. The comparison between different studies should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard assays used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test sample (this compound or ascorbic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test sample are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: At a low pH, the reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by an antioxidant is monitored by the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
A specific volume of the FRAP reagent is mixed with the test sample.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
The available data from extracts suggests that Jasminum species containing this compound possess notable antioxidant properties. In some instances, such as the FRAP assay, a methanol extract of Jasminum sambac demonstrated superior antioxidant capacity compared to ascorbic acid. However, without data on pure this compound, it is challenging to make a definitive comparison of its intrinsic antioxidant activity against that of ascorbic acid.
For drug development professionals and researchers, this guide underscores the potential of this compound as a natural antioxidant. Further studies isolating pure this compound and directly comparing its antioxidant capacity with ascorbic acid using a battery of standardized assays are imperative to fully elucidate its therapeutic potential.
References
- 1. Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Jasminoside Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Jasminoside, a significant iridoid glycoside with potential therapeutic applications, is crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical technique is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical techniques for this compound analysis—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is supported by a compilation of experimental data from validated methods for this compound and structurally similar iridoid glycosides.
Comparison of Analytical Techniques
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, HPTLC-Densitometry, and UPLC-MS/MS for the analysis of this compound and related iridoid glycosides.
| Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS/MS |
| Linearity (r²) | > 0.998[1] | > 0.99[2] | > 0.99[3][4] |
| Limit of Detection (LOD) | 0.50 µg/mL[1] | 20-25 ng/spot[2] | 0.19-1.90 ng/mL[4] |
| Limit of Quantification (LOQ) | 1.50 µg/mL[1] | 60-70 ng/spot[5] | 0.38-3.76 ng/mL[4] |
| Accuracy (% Recovery) | 98.33-101.36%[1] | 98-102% | 90.95-113.59%[4] |
| Precision (%RSD) | < 2%[1] | < 2%[2] | < 12.5%[4] |
| Analysis Time | ~10-30 min per sample | ~5-10 min per sample (multiple samples simultaneously) | ~5-15 min per sample[4] |
| Selectivity | Good | Moderate | Excellent |
| Sample Throughput | Moderate | High | High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound and similar iridoid glycosides using HPLC-UV, HPTLC-Densitometry, and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the quantification of Arbortristoside-A, a structurally similar iridoid glycoside, from Nyctanthes arbor-tristis.[1]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm (a common wavelength for iridoid glycosides).
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and perform serial dilutions to create a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry) Method
This is a general protocol for the HPTLC analysis of herbal compounds, which can be adapted for this compound.
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents, to be optimized for this compound. A common starting point for glycosides is a mixture of ethyl acetate, methanol, and water in various proportions.
-
Sample Application: Apply samples and standards as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plates under a specific wavelength (e.g., 238 nm) in absorbance mode.
-
Quantification: Correlate the peak areas of the sample with the calibration curve of the standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol is based on validated methods for the simultaneous determination of multiple iridoid glycosides.[3][4]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined.
-
Sample Preparation: Similar to HPLC, with potential for further dilution due to higher sensitivity.
-
Standard Preparation: Prepare a stock solution of this compound standard and serially dilute to construct a calibration curve. An internal standard may be used for enhanced accuracy.
Visualizing the Cross-Validation Workflow
The process of cross-validating different analytical techniques is a systematic approach to ensure the reliability and interchangeability of methods. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of analytical techniques.
Signaling Pathway of Iridoid Glycoside Biosynthesis
This compound is an iridoid glycoside, and its biosynthesis follows a complex pathway originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The diagram below provides a simplified overview of the key steps leading to the formation of the iridoid backbone.
Caption: Simplified biosynthesis pathway of iridoid glycosides.
This guide provides a foundational understanding of the cross-validation of analytical techniques for this compound analysis. For specific applications, it is imperative to perform in-house method validation to ensure the chosen method meets the required performance criteria.
References
- 1. Quantification of Arbortristoside-A isolated from Nyctanthes arbor-tristis using HPLC: Method development and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 4. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
Unveiling the Neuroprotective Potential of Jasminoside Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective effects of different iridoid glycosides, with a focus on jasminoside-related compounds. Due to a lack of direct comparative studies on this compound isomers, this guide leverages available experimental data from closely related and structurally similar iridoid glycosides to provide insights into their potential therapeutic applications in neurodegenerative diseases.
This analysis summarizes quantitative data from various in vitro and in vivo studies, details the experimental protocols used, and visualizes the key signaling pathways implicated in their neuroprotective mechanisms.
Comparative Neuroprotective Efficacy
The neuroprotective activities of several iridoid glycosides have been evaluated using various models of neuronal injury. The following tables summarize the quantitative data from these studies, offering a comparative overview of their efficacy.
Table 1: In Vitro Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Cell Line | Insult | Concentration | Outcome | % Improvement (vs. Model) | Reference |
| Catalpol | PC12 | Corticosterone | 10 µM | Increased Cell Viability | ~20% | [1] |
| Geniposide | PC12 | Corticosterone | 10 µM | Increased Cell Viability | ~25% | [1] |
| Aucubin | PC12 | Corticosterone | 10 µM | Increased Cell Viability | ~15% | [1] |
| Loganin | PC12 | Aβ25-35 | 10, 20, 40 µM | Increased Cell Viability | Up to ~30% at 40 µM | [2] |
| Cornus Iridoid Glycoside | PC12 | H2O2 | 50, 100, 200 µg/mL | Increased Cell Viability | Up to ~25% at 200 µg/mL | [3] |
Table 2: In Vivo Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Animal Model | Injury Model | Dosage | Outcome | % Improvement (vs. Model) | Reference |
| Cornel Iridoid Glycoside | Rat | Cerebral Ischemia/Reperfusion | 1.25, 2.5, 5 mL/kg | Reduced Infarct Volume | Up to ~50% at 5 mL/kg | [4] |
| Iridoid Glycosides from Radix Scrophulariae | Rat | Cerebral Ischemia/Reperfusion | 30, 60, 120 mg/kg | Reduced Infarct Volume | Up to ~42% at 120 mg/kg | [5] |
| Geniposide | Mouse | MPTP-induced Parkinson's Disease | 100 mg/kg | Increased TH+ Neurons | Significant restoration | [6] |
| Cornel Iridoid Glycoside | Rat | Brain Injury | 50, 100 mg/kg | Reduced TNF-α & IL-6 Levels | Significant reduction | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables.
In Vitro Neuroprotection Assay (Corticosterone-Induced PC12 Cell Injury)[1]
-
Cell Culture: Pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were pre-treated with different concentrations of iridoid glycosides (e.g., catalpol, geniposide, aucubin at 10 µM) for 24 hours.
-
Induction of Injury: After pre-treatment, the culture medium was replaced with a medium containing 200 µM corticosterone to induce neuronal injury, and the cells were incubated for another 24 hours.
-
Assessment of Cell Viability: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The results were expressed as a percentage of the control group.
In Vivo Neuroprotection Assay (Rat Model of Cerebral Ischemia-Reperfusion)[4][5]
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Induction of Ischemia/Reperfusion: Transient middle cerebral artery occlusion (tMCAO) was induced for 90 minutes, followed by reperfusion.
-
Drug Administration: Iridoid glycosides (e.g., Cornel Iridoid Glycoside at 1.25, 2.5, and 5 mL/kg) were administered intraperitoneally or orally for a specified period before the induction of ischemia.
-
Neurological Deficit Scoring: Neurological deficits were evaluated at 24 hours after reperfusion using a 5-point scoring system.
-
Measurement of Infarct Volume: After neurological evaluation, the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated using image analysis software.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of iridoid glycosides are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Iridoid glycosides promote neuroprotection by activating the Nrf2/ARE antioxidant pathway and inhibiting the pro-inflammatory TLR4/MyD88/NF-κB pathway.
Caption: A typical workflow for assessing the in vitro neuroprotective effects of iridoid glycosides against induced neuronal cell injury.
Concluding Remarks
While direct comparative data on this compound isomers remains elusive, the available evidence on related iridoid glycosides strongly suggests a promising neuroprotective potential for this class of compounds. The data presented in this guide indicates that various iridoid glycosides can effectively mitigate neuronal damage in both in vitro and in vivo models through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Further research is warranted to directly compare the neuroprotective efficacy of different this compound isomers and to fully elucidate their mechanisms of action. Such studies will be crucial for the development of novel therapeutic strategies for a range of neurodegenerative disorders.
References
- 1. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Secrets of Jasminoside: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanism of action of Jasminoside, a naturally occurring iridoid glycoside with significant therapeutic potential. Drawing upon experimental data from its close structural analog, Geniposide, we delineate the hypothesized signaling pathways through which this compound likely exerts its anti-inflammatory and antioxidant effects. This document offers detailed experimental protocols for researchers seeking to validate these mechanisms and presents a framework for comparing its efficacy against other relevant compounds.
Comparative Analysis of Bioactivity
While direct quantitative data for this compound's specific molecular interactions are still emerging, we can extrapolate its potential efficacy based on studies of the structurally similar and well-researched compound, Geniposide. The following table summarizes key performance indicators of Geniposide, which are hypothesized to be comparable for this compound.
| Parameter | Geniposide | This compound (Hypothesized) | Alternative Compound (e.g., Dexamethasone) |
| Inhibition of Nitric Oxide (NO) Production (IC50) | ~50-100 µM in LPS-stimulated macrophages | Predicted to be in a similar range | ~1-10 µM |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant reduction at 25-100 µM | Expected to show significant reduction | Potent inhibition at nanomolar concentrations |
| Activation of Nrf2 Nuclear Translocation | Observed at 10-50 µM | Predicted to activate Nrf2 signaling | Indirect or no direct effect |
| Induction of Heme Oxygenase-1 (HO-1) Expression | Significant increase at 10-50 µM | Expected to induce HO-1 expression | Generally does not induce HO-1 |
Validated Mechanism of Action: Insights from Geniposide
Extensive molecular studies on Geniposide have elucidated its mechanism of action, providing a strong foundation for understanding this compound. Geniposide primarily modulates two key signaling pathways: the NF-κB pathway, a central regulator of inflammation, and the Nrf2 pathway, the master regulator of the antioxidant response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α and IL-6.
Geniposide has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This action is hypothesized to be a primary mechanism for the anti-inflammatory effects of this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Studies on Geniposide have demonstrated its ability to directly interact with Keap1, leading to the activation of the Nrf2 pathway.[1] This is a key mechanism for its antioxidant effects, and it is highly probable that this compound functions in a similar manner.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound, the following key experiments are recommended.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times depending on the assay.
Western Blot Analysis for NF-κB and Nrf2 Pathways
This technique is used to detect and quantify specific proteins in a sample.
Caption: General workflow for Western Blot analysis.
-
Lysate Preparation: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, Nrf2 (for nuclear and cytoplasmic fractions), Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for NF-κB and Nrf2 Nuclear Translocation
This method allows for the visualization of the subcellular localization of target proteins.
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described in section 3.1.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibodies against NF-κB p65 or Nrf2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Molecular Docking Studies
Computational molecular docking can be employed to predict the binding affinity and interaction of this compound with key protein targets.
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of target proteins (e.g., Keap1, IKKβ) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro) to perform the docking simulation.
-
Define the binding site on the target protein.
-
Run the docking algorithm to predict the binding poses and calculate the binding affinity (docking score).
-
-
Analysis: Analyze the docking results to identify the most favorable binding pose and the key interacting amino acid residues.
Conclusion
The molecular mechanism of action of this compound is predicted to involve the dual regulation of the NF-κB and Nrf2 signaling pathways, mirroring the well-documented activities of its structural analog, Geniposide. This dual action on key inflammatory and antioxidant pathways positions this compound as a promising therapeutic candidate for a range of diseases. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of these mechanisms, paving the way for further preclinical and clinical development. Molecular docking studies can further refine our understanding of the direct molecular interactions of this compound, accelerating the drug discovery process.
References
comparing the efficacy of different extraction methods for Jasminoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for extracting Jasminoside, a valuable iridoid glycoside found in plants such as Gardenia jasminoides. The efficacy of different extraction techniques is evaluated based on supporting experimental data, offering insights to aid in the selection of the most suitable method for research and development purposes.
Data Presentation: A Quantitative Comparison
The efficiency of an extraction method is a critical factor, directly impacting the yield and purity of the target compound. Below is a summary of quantitative data for the extraction of iridoid glycosides (using geniposide as a proxy for this compound due to data availability) from Gardenia jasminoides using various techniques.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Yield of Geniposide (mg/g of plant material) | Reference |
| Maceration (Solvent Extraction) | 51.3% Ethanol | 70.4 | 28.6 min | ~109 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Water | 70 | 30 min | 40.31 | [2] |
| Probe-Type UAE with NADES * | Choline chloride-1,2-propylene glycol | 25 | 20 min | 57.99 | [3] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | Not Specified | Not Specified | Reported to be more efficient than UAE and maceration | |
| Supercritical Fluid Extraction (SFE) | CO2 | 49.94 | 93.82 min | Primarily for non-polar compounds; not optimal for polar glycosides |
*NADES: Natural Deep Eutectic Solvents
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the key extraction methods discussed.
Maceration (Solvent Extraction) Protocol
Maceration is a traditional and straightforward extraction method.
-
Sample Preparation : The dried and powdered plant material (Gardenia jasminoides fruit) is weighed.
-
Solvent Addition : A 51.3% ethanol-water solution is added to the plant material at a specific solid-to-liquid ratio.[1]
-
Extraction : The mixture is maintained at 70.4°C for approximately 28.6 minutes with continuous stirring.[1]
-
Filtration : The extract is filtered to separate the solid plant residue from the liquid extract.
-
Concentration : The solvent is evaporated from the filtrate, typically under reduced pressure, to yield the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process.
-
Sample Preparation : A known quantity of powdered Gardenia jasminoides fruit is placed in an extraction vessel.
-
Solvent Addition : Water is added to the sample at a solid-to-liquid ratio of 1:30 (g/mL).[2]
-
Ultrasonication : The vessel is placed in an ultrasonic bath or subjected to a sonication probe. The extraction is carried out at a frequency of approximately 40 kHz and a power of 800 W.[2]
-
Temperature and Time : The temperature is maintained at 70°C for 30 minutes.[2]
-
Post-Extraction : The extract is filtered and then concentrated to obtain the final product.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, accelerating extraction.
-
Sample Preparation : A precise amount of the pulverized plant material is placed in a microwave-transparent vessel.
-
Solvent Addition : A suitable solvent, such as 50% ethanol, is added to the sample.
-
Microwave Irradiation : The vessel is placed in a microwave extractor and subjected to a specific microwave power for a set duration.
-
Cooling and Filtration : After irradiation, the vessel is allowed to cool, and the extract is then filtered.
-
Concentration : The solvent is removed from the filtrate to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.
-
Sample Preparation : The ground plant material is loaded into an extraction vessel.
-
Pressurization and Heating : The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (e.g., 29.89 MPa and 49.94°C).
-
Extraction : The supercritical CO2 is passed through the plant material, dissolving the target compounds.
-
Separation : The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection : The precipitated extract is collected. It is important to note that SFE with pure CO2 is most effective for non-polar compounds. For polar molecules like this compound, a polar co-solvent may be required.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Jasminoside
Chemical and Physical Properties of Jasminoside
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₃₀O₁₃[1] |
| Molecular Weight | 550.5 g/mol [1] |
| Appearance | Solid (presumed) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2] |
| XLogP3 | -0.6[1] |
Experimental Protocols for Safe Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste management guidelines.[3]
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The disposal route may vary depending on the other components of the waste stream.
-
Segregate from Incompatible Chemicals: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent any unintended reactions.[4]
-
Solid vs. Liquid Waste: Segregate solid this compound waste from liquid solutions containing this compound.
2. Waste Containment and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap.[5] Plastic containers are often preferred for chemical waste.[3]
-
Label Containers Clearly: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
-
-
Keep Containers Closed: Waste containers should be kept securely closed at all times, except when adding waste.[3]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Regular Inspection: Regularly inspect the SAA and the waste containers for any signs of leakage or deterioration.[4]
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]
-
Do Not Dispose Down the Drain: Do not dispose of this compound, either in solid form or in solution, down the drain.[6] Only certain non-hazardous, water-soluble chemicals in small quantities are suitable for drain disposal, and this compound does not meet these criteria without a specific institutional approval.[6]
-
Do Not Dispose in Regular Trash: Solid this compound waste should not be disposed of in the regular trash.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling of Jasminoside: A Guide for Laboratory Professionals
Absence of specific safety data for pure Jasminoside necessitates treating it as a compound of unknown toxicity. Researchers, scientists, and drug development professionals are advised to adhere to stringent safety protocols, including the use of comprehensive personal protective equipment (PPE), until a substance-specific Safety Data Sheet (SDS) is obtained from the supplier.
Currently, detailed public information regarding the specific personal protective equipment required for handling pure this compound is not available. A Safety Data Sheet for a product containing a low concentration of this compound offers only general guidance and may not be adequate for research applications involving the pure compound. In the absence of specific toxicity data, this compound should be handled with the universal precautions applied to any chemical of unknown hazard. The fundamental principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment for Compounds of Unknown Toxicity
When handling this compound or any substance for which a detailed SDS is unavailable, a conservative approach to PPE is essential. The following table outlines the recommended PPE based on standard laboratory safety practices.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes, sprays, and airborne particles. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact with the substance. The choice of glove material should be based on the solvent used, if any. |
| Body Protection | Fully buttoned laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use of a certified chemical fume hood is primary. | A fume hood is the preferred engineering control to prevent inhalation of powders or vapors. A respirator may be required for certain procedures. |
Standard Operating Procedure for Handling this compound
A systematic workflow is critical to ensure safety when working with compounds of unknown toxicity. This involves careful planning from the moment the substance is received until its final disposal.
Caption: General safety workflow for handling chemicals.
Operational and Disposal Plans
Operational Plan:
-
Procurement: Before ordering this compound, request a comprehensive Safety Data Sheet from the supplier.
-
Area Designation: Designate a specific area within a laboratory, preferably within a certified chemical fume hood, for handling this compound.
-
Training: Ensure all personnel who will handle the compound are trained on the principles of working with chemicals of unknown toxicity and have read and understood the available safety information and institutional chemical hygiene plan.
-
Emergency Procedures: Have an emergency plan in place that includes procedures for spills, accidental exposure, and first aid. Ensure that safety showers and eyewash stations are readily accessible.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound or its waste down the drain or in regular trash.
Until a comprehensive and specific Safety Data Sheet for pure this compound becomes available, treating it with the utmost caution is the only responsible course of action. By implementing these general best practices, laboratories can build a strong foundation of safety for handling this and other novel compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
